molecular formula C16H14N2O B4649065 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B4649065
M. Wt: 250.29 g/mol
InChI Key: BZZFHFOLZXYLFQ-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol is 250.110613074 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-7-5-6-10-15(12)18-16(19)11-14(17-18)13-8-3-2-4-9-13/h2-11,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZFHFOLZXYLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

[1][2][3]

Executive Summary

Compound Class: Pyrazolone / Pyrazol-5-ol Core Application: Free radical scavenging (Antioxidant), Neuroprotective research Molecular Formula:

Molecular Weight:13456

This guide details the structural dynamics, synthetic pathways, and physicochemical properties of this specific pyrazolone derivative.[4] Unlike standard Edaravone, the inclusion of a C3-phenyl ring extends the conjugation system, potentially enhancing electron delocalization, while the ortho-methyl group on the N1-phenyl ring introduces steric torsion that modulates solubility and receptor binding.[2][3]

Part 1: Structural Architecture & Tautomeric Dynamics[3][4]

The reactivity of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol is defined by its ability to exist in three distinct tautomeric forms. Understanding this equilibrium is critical for formulation and predicting in vivo behavior.[3][4]

Tautomeric Equilibrium

In solution, the molecule exists in a dynamic equilibrium between the CH-form (keto), OH-form (enol), and NH-form (keto).[3][4]

  • OH-form (Enol): Predominant in non-polar solvents and stabilized by aromaticity.[1][3] This form is the precursor to the anionic species responsible for radical scavenging.[3][4]

  • CH-form (Keto): Often observed in polar aprotic solvents (e.g., DMSO).[3][4] It features a reactive methylene group at position 4.[3][4]

  • NH-form: Less common in solution but often found in the solid state due to intermolecular hydrogen bonding.[1][2][3]

Steric Influence of the o-Tolyl Group

The 2-methylphenyl (o-tolyl) group at position N1 creates a steric clash with the pyrazole ring system.[1][2][3] Unlike a simple phenyl group, the ortho-methyl forces the N1-aryl ring to twist out of coplanarity with the pyrazole core.[1][2][3]

  • Consequence: This twist disrupts

    
    -
    
    
    stacking in the crystal lattice, potentially lowering the melting point compared to its planar analogs and altering solubility profiles in lipid bilayers.[2][3]
Tautomerism Diagram

The following diagram illustrates the proton shift driving the equilibrium between the three forms.

Tautomerismcluster_0Tautomeric LandscapeCH_FormCH-Form (Keto)(C4-H2, C5=O)Reactive ElectrophileOH_FormOH-Form (Enol)(C5-OH, Aromatic)Radical ScavengerCH_Form->OH_Form Solvent Polarity ShiftNH_FormNH-Form (Keto)(N2-H, C5=O)Solid State StabilizedOH_Form->NH_Form H-Bond NetworkcaptionFig 1: Proton migration pathways defining the reactivity of the pyrazolone core.

Part 2: Synthetic Pathways & Process Chemistry[3][4]

The synthesis follows a classical Knorr Pyrazole Synthesis , involving the condensation of a

23
Retrosynthetic Analysis[1][2][4]
  • Fragment A (3-Carbon Backbone): Ethyl benzoylacetate (provides the C3-Phenyl and C5-Carbonyl).[1][2][3]

  • Fragment B (Nitrogen Source): (2-Methylphenyl)hydrazine (provides the N1-o-Tolyl group).[1][2][3]

Experimental Protocol

Objective: Synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol.

Reagents:

  • Ethyl benzoylacetate (1.0 eq)[4]

  • (2-Methylphenyl)hydrazine hydrochloride (1.1 eq)[1][3][4]

  • Ethanol (Solvent)[3][4]

  • Acetic Acid (Catalyst/Solvent)[3][4]

  • Sodium Acetate (if using hydrazine HCl salt)[4]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (2-methylphenyl)hydrazine hydrochloride (15.8 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in Ethanol (100 mL). Stir for 10 minutes to release the free hydrazine base.

  • Addition: Add Ethyl benzoylacetate (19.2 g, 0.1 mol) dropwise to the mixture.

  • Cyclization: Add glacial Acetic Acid (5 mL) as a catalyst. Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Isolation: Allow the mixture to cool to room temperature. The product often precipitates upon cooling.[3][4] If not, concentrate the solvent under reduced pressure (Rotavap) to 20% volume and pour into ice-cold water (200 mL).[3][4]

  • Purification: Filter the crude precipitate. Recrystallize from hot Ethanol or an Ethanol/Water mixture to yield off-white to pale yellow crystals.[1][2][3]

  • Validation: Dry in a vacuum oven at 50°C for 12 hours.

Synthesis Workflow Diagram

Synthesiscluster_inputsReagentscluster_processProcess ConditionsReagent1Ethyl Benzoylacetate(C11H12O3)Step1Condensation(Formation of Hydrazone)Reagent1->Step1Reagent2(2-Methylphenyl)hydrazine(C7H10N2)Reagent2->Step1Step2Cyclization(Reflux in EtOH/AcOH, -EtOH, -H2O)Step1->Step2- H2OProductTarget Molecule1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-olStep2->Product- EtOHcaptionFig 2: Knorr Pyrazole Synthesis pathway via condensation and cyclodehydration.

Part 3: Physicochemical Profiling[3][4]

The substitution of the methyl group (in Edaravone) with a phenyl group drastically changes the physical properties.[4]

PropertyValue (Estimated/Calculated)Significance
Molecular Weight 250.30 g/mol Larger than Edaravone (174.20 g/mol ), affecting diffusion.[1][2][3]
LogP (Lipophilicity) ~3.2 - 3.5Significantly more lipophilic than Edaravone (LogP ~1.8).[1][3][4] Enhances BBB penetration but reduces aqueous solubility.[3][4]
H-Bond Donors 1 (Enol/NH form)Critical for interaction with radical species.[1][3]
H-Bond Acceptors 2 (N, O)Facilitates binding to solvent or receptor sites.[3][4]
pKa ~7.0 - 7.5The enolic proton is acidic; exists as an anion at physiological pH (7.4).[1][3]
Solubility Low in Water; High in DMSO, MeOHRequires co-solvents (e.g., PEG, Cyclodextrins) for biological assays.[4]

Part 4: Structure-Activity Relationship (SAR) & Mechanism[1][2][3]

Radical Scavenging Mechanism

Like Edaravone, this analog functions primarily via an electron transfer mechanism.[4] The active species is the pyrazolate anion .[3][4]

  • Deprotonation: At physiological pH, a significant fraction of the molecule exists as the anion.[4]

  • Electron Transfer (SET): The anion donates an electron to a free radical (e.g.,

    
    , 
    
    
    ).[4]
  • Radical Stabilization: The resulting pyrazolone radical is stabilized by resonance across the pyrazole ring and the C3-phenyl group.[1][2][3] The C3-phenyl group provides extended conjugation compared to the C3-methyl in Edaravone, potentially stabilizing the radical intermediate further.[1][2][3]

Impact of the N1-(2-methylphenyl) Group[1][2][3]
  • Steric Shielding: The ortho-methyl group protects the N1 position and the adjacent carbonyl from metabolic attack or unwanted coordination.[1][2][3]

  • Conformational Lock: The steric bulk prevents the N1-phenyl ring from rotating freely, locking the molecule into a specific conformation that may be selective for certain hydrophobic pockets in enzymes or lipid membranes.[2][3]

Mechanism Diagram

MechanismAnionPyrazolate Anion(Active Species)IntermediatePyrazolone Radical(Resonance Stabilized)Anion->Intermediate Single Electron Transfer (SET)RadicalFree Radical(ROO• / •OH)Radical->Intermediate Quenched to AnionProductOxidized Product(4-NO / 4-OH derivatives)Intermediate->Product Further OxidationcaptionFig 3: Radical scavenging mechanism via Single Electron Transfer (SET).

References

  • Edaravone (MCI-186) Mechanism: Watanabe, K. et al.[3][4] "How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?" Journal of Clinical Biochemistry and Nutrition, 2018.[4]

  • Pyrazolone Tautomerism: Holzer, W. et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."[1][2][3] Molecules, 2018.[4]

  • Synthesis of Pyrazolones: "Reaction of ethyl benzoylacetate with phenylhydrazine derivatives." Journal of Heterocyclic Chemistry (General Reference for Knorr Synthesis).[4]

  • Chemical Properties: PubChem Compound Summary for 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) and analogs. [1][4]

  • Structural Analogs: NIST WebBook data for 3-methyl-5-phenyl-1H-pyrazole derivatives. [1][4]

Physicochemical Characteristics of o-Tolyl Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(o-tolyl)-3-methyl-5-pyrazolone scaffold represents a critical structural motif in medicinal chemistry and ligand design. Unlike its para-substituted counterpart (p-tolyl) or the unsubstituted phenyl analog (Edaravone), the ortho-tolyl (o-tolyl) derivative introduces significant steric strain adjacent to the hydrazine bridge. This steric bulk forces a deviation from planarity, profoundly influencing solubility, crystal packing, and tautomeric equilibrium.

This guide provides a rigorous physicochemical profile of o-tolyl pyrazolone derivatives, synthesizing experimental protocols with structural logic to aid in the design of high-affinity ligands and antioxidant therapeutics.

Molecular Architecture & The "Ortho Effect"

The defining feature of this derivative is the methyl group at the ortho position of the N1-phenyl ring. In the para isomer, the phenyl and pyrazolone rings can achieve coplanarity, maximizing


-

conjugation. However, in the o-tolyl derivative, the steric clash between the ortho-methyl group and the pyrazolone carbonyl (or enolic hydroxyl) forces the phenyl ring to twist out of plane.

Structural Consequences:

  • Torsion Angle: The dihedral angle between the phenyl and pyrazolone rings increases significantly (typically >40°) compared to the nearly planar p-tolyl analog.

  • Electronic Decoupling: The twist reduces orbital overlap, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption maxima.

  • Solubility: The disruption of planar stacking reduces lattice energy, typically enhancing solubility in non-polar organic solvents compared to the p-tolyl analog.

Tautomeric Equilibrium

Pyrazolones exist in a dynamic equilibrium between three forms: CH-form (ketone), OH-form (enol), and NH-form (imine).

  • Non-polar solvents (CDCl3): Predominantly CH-form .

  • Polar aprotic solvents (DMSO): Mixture of OH-form and NH-form .

  • Solid State: Often crystallizes as the NH-form or OH-form stabilized by intermolecular hydrogen bonding.

Tautomerism CH_Form CH-Form (Keto) Non-polar Solvents OH_Form OH-Form (Enol) Stabilized by H-bonding CH_Form->OH_Form Tautomerization OH_Form->CH_Form NH_Form NH-Form (Imine) Polar Solvents / Solid State OH_Form->NH_Form Proton Shift NH_Form->OH_Form

Figure 1: Tautomeric triad of 1-aryl-3-methyl-5-pyrazolones.[1][2][3][4] The equilibrium is solvent-dependent and influenced by the steric bulk of the N1-substituent.

Physicochemical Specifications

The following table contrasts the o-tolyl derivative with its structural analogs. Note the distinct melting point depression caused by the ortho-substituent.

Propertyo-Tolyl Derivative p-Tolyl Derivative Phenyl Derivative (Edaravone)
IUPAC Name 1-(2-methylphenyl)-3-methyl-5-pyrazolone1-(4-methylphenyl)-3-methyl-5-pyrazolone1-phenyl-3-methyl-5-pyrazolone
CAS Number 132712-71-1 (Generic)86-92-089-25-8
Molecular Weight 188.23 g/mol 188.23 g/mol 174.20 g/mol
Melting Point 108–112 °C (Predicted/Observed range)134–136 °C127–129 °C
LogP (Predicted) ~1.85~1.901.68
Solubility (Water) Low (< 1 mg/mL)Low (< 1 mg/mL)Low (< 1 mg/mL)
Solubility (EtOH) HighModerateModerate
pKa (Acidic) ~7.0 (Enolic OH)~7.27.0
UV

~240 nm (Hypsochromic shift)~250 nm244 nm

Note: The lower melting point of the o-tolyl derivative reflects the "packing penalty" introduced by the twisted conformation.

Synthesis & Purification Protocol

This protocol describes the synthesis of 1-(o-tolyl)-3-methyl-5-pyrazolone via the condensation of o-tolylhydrazine with ethyl acetoacetate.

Reagents
  • o-Tolylhydrazine hydrochloride: 15.8 g (0.1 mol)

  • Ethyl acetoacetate: 13.0 g (0.1 mol)

  • Sodium Acetate (anhydrous): 8.2 g (0.1 mol) (Buffering agent)

  • Ethanol (95%): 100 mL

  • Glacial Acetic Acid: Catalytic amount (optional)

Step-by-Step Methodology
  • Preparation of Free Base:

    • Dissolve o-tolylhydrazine hydrochloride and sodium acetate in 50 mL of water.

    • Stir for 15 minutes to release the free hydrazine base.

    • Extract with ether or use the aqueous suspension directly if using a biphasic protocol (ethanol/water). Recommendation: Use Ethanol/Water (1:1) for a homogeneous reflux.

  • Condensation:

    • In a 250 mL round-bottom flask, combine the neutralized hydrazine solution with ethyl acetoacetate.

    • Add 50 mL of Ethanol.

    • Reflux the mixture at 80°C for 2–4 hours .

    • Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). The hydrazine spot should disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature, then place in an ice bath (0–5°C).

    • The product may precipitate as an oil initially due to the ortho effect. Scratch the side of the flask or add a seed crystal to induce crystallization.

    • Filter the solid precipitate under vacuum.

  • Purification (Critical Step):

    • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol.

    • Add warm water dropwise until slight turbidity appears.

    • Cool slowly to room temperature, then refrigerate.

    • Yield: Expect 70–85%.

    • Characterization: Confirm MP (target ~110°C) and NMR.

Synthesis Start Start: o-Tolylhydrazine HCl + NaOAc FreeBase Generate Free Hydrazine (In situ) Start->FreeBase Condense Add Ethyl Acetoacetate Reflux (EtOH, 80°C, 3h) FreeBase->Condense Cyclization Intramolecular Cyclization (- EtOH, - H2O) Condense->Cyclization Isolate Cool & Filter (Induce crystallization) Cyclization->Isolate Purify Recrystallize (EtOH/Water) Isolate->Purify

Figure 2: Synthetic workflow for 1-(o-tolyl)-3-methyl-5-pyrazolone.

Spectral Characterization

Researchers should expect the following spectral signatures. Deviations often indicate incomplete cyclization or oxidation.

H NMR (DMSO- , 400 MHz)
  • 
     2.10 ppm (s, 3H):  Methyl group on the pyrazolone ring (C3-CH3).
    
  • 
     2.25 ppm (s, 3H):  Methyl group on the o-tolyl ring (Ar-CH3). Diagnostic peak.
    
  • 
     5.30 ppm (s, 1H):  C4-H proton (CH-form). This signal integrates to <1H if the OH-form predominates in DMSO.
    
  • 
     7.2–7.4 ppm (m, 4H):  Aromatic protons. Look for complex splitting due to the ortho-substitution pattern.
    
  • 
     11.5 ppm (br s, 1H):  Enolic OH / NH proton (broad, exchangeable with D2O).
    
FT-IR (KBr Pellet)
  • 1600–1620 cm

    
    :  C=N stretching (Imine character).
    
  • 1680–1700 cm

    
    :  C=O stretching (Ketone form). Note: This band may be weak or shifted if the enol form is dominant in the solid state.
    
  • 2500–3200 cm

    
    :  Broad OH/NH stretching, indicative of strong intermolecular hydrogen bonding.
    

Applications

Coordination Chemistry (Schiff Bases)

The C4 position is highly nucleophilic. Reaction with aromatic aldehydes (Knoevenagel condensation) yields 4-arylidene derivatives, which act as versatile N,O-bidentate ligands .

  • Ortho-Effect Advantage: The non-planar geometry of o-tolyl derivatives can prevent "stacking" aggregation in metal complexes, potentially improving the solubility of the resulting metallodrugs.

Free Radical Scavenging

Similar to Edaravone, the o-tolyl derivative possesses antioxidant activity. The mechanism involves electron transfer from the enolic hydroxyl group to neutralize free radicals (e.g., DPPH, hydroxyl radicals).

  • Structure-Activity Relationship (SAR): The electron-donating methyl group at the ortho position may slightly enhance the electron density of the pyrazolone ring compared to the phenyl analog, potentially modulating the oxidation potential.

References

  • Edaravone Analog Synthesis: Journal of Chemical Sciences, "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone".

  • Tautomerism Studies: New Journal of Chemistry, "Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations and NMR".

  • Crystal Structure & Packing: NIH PubMed Central, "Crystal structure of methanone".

  • Biological Activity: Journal of Medicinal and Chemical Sciences, "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives".

  • General Pyrazolone Properties: NIST Chemistry WebBook, "1H-Pyrazole, 3-methyl-5-phenyl-".

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol from o-tolylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol, a valuable pyrazolone derivative with significant potential in medicinal chemistry and drug development. The protocol details the acid-catalyzed condensation reaction between o-tolylhydrazine and ethyl benzoylacetate, a classic example of the Knorr pyrazole synthesis.[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for structural verification.

Introduction

Pyrazolone derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthesis of these scaffolds is a cornerstone of medicinal chemistry. The Knorr pyrazole synthesis, a robust and efficient method, involves the condensation of a β-ketoester with a hydrazine derivative to form the pyrazolone ring.[1][2][3] This reaction is favored due to the formation of a stable aromatic pyrazole ring system.[2]

This guide focuses on the specific synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol. The strategic selection of o-tolylhydrazine introduces a methylphenyl group at the N1 position, a common modification in the development of targeted therapeutics. Understanding the nuances of this synthesis is critical for producing high-purity material for downstream applications.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis proceeds via the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound (ethyl benzoylacetate) and a hydrazine derivative (o-tolylhydrazine).[1][2][3][4] The reaction is typically catalyzed by a small amount of acid.[1][5]

The mechanism can be described in two key stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more basic nitrogen of o-tolylhydrazine on the ketone carbonyl of ethyl benzoylacetate. This is followed by dehydration to form a hydrazone intermediate.[2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step, followed by the elimination of ethanol, yields the final pyrazolone product.[2]

The resulting 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol exists in tautomeric forms, including the keto (pyrazolone) and enol (hydroxypyrazole) forms. While often drawn as the keto tautomer, the enol form can be a major contributor, leading to the aromaticity of the five-membered ring.[2][5]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
o-Tolylhydrazine hydrochloride98% or higherTCI Chemicals
Ethyl benzoylacetate98% or higherThermo Fisher Scientific
Glacial Acetic AcidACS GradeRicca Chemical Company
Ethanol200 Proof, AnhydrousVWR
1-PropanolACS GradeSigma-Aldrich
WaterDeionizedIn-house
20-mL Scintillation Vial---Wheaton
Magnetic Stir Bar------
Hot Plate with Stirring---Corning
TLC PlatesSilica Gel 60 F254MilliporeSigma
Buchner Funnel & Filter Flask------
NMR Spectrometer400 MHz or higherBruker
FT-IR Spectrometer---Shimadzu
Mass Spectrometer---Agilent
Safety Precautions

Hazard Alert: o-Tolylhydrazine and its salts are toxic and suspected carcinogens.[6][7] Handle this compound with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[6][8][9][10] Avoid inhalation of dust and contact with skin and eyes.[6][9] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[6][8][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[8]

  • Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors and dust.[6][10]

  • Waste Disposal: Dispose of all chemical waste, including filtrates and contaminated materials, in designated hazardous waste containers according to institutional guidelines.[6]

Detailed Synthesis Protocol

This protocol is adapted from established procedures for Knorr pyrazolone synthesis.[1][2]

Step 1: Reaction Setup

  • In a 20-mL scintillation vial equipped with a magnetic stir bar, combine o-tolylhydrazine hydrochloride (3.0 mmol) and ethyl benzoylacetate (3.0 mmol).

  • Add 1-propanol (3 mL) as the solvent.

  • Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[1][2] The acid facilitates both the initial condensation and the subsequent cyclization.

Step 2: Reaction Execution

  • Place the vial on a hot plate with stirring capabilities.

  • Heat the reaction mixture to approximately 100°C.[2] Maintain this temperature and continue stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) after 1 hour. Prepare a 3-lane TLC plate with the starting material (ethyl benzoylacetate) in one lane and the reaction mixture in another. A co-spot can be used for better comparison. The recommended mobile phase is 30% ethyl acetate in hexanes.[1][2]

  • Continue heating until the TLC analysis shows the complete consumption of the starting ketoester. This typically occurs within 2-4 hours.

Step 3: Product Isolation and Purification

  • Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature while stirring.[2]

  • Precipitate the product by adding deionized water (10 mL) to the stirring reaction mixture.[1][2]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[2]

  • Wash the collected solid with a small amount of cold water to remove any residual acid and salts.[2]

  • Allow the product to air dry on the filter paper. For complete drying, the solid can be placed in a desiccator under vacuum.

  • Determine the mass of the dried product and calculate the percent yield.[2]

Step 4: Recrystallization (Optional, for higher purity)

  • If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol.[11]

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Characterization and Data Analysis

Unambiguous structural confirmation of the synthesized 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol is essential.[12] A combination of spectroscopic techniques should be employed.

Expected Characterization Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl and tolyl groups, a singlet for the methyl group, and a signal for the pyrazole ring proton. The exact chemical shifts will depend on the deuterated solvent used.[13][14]
¹³C NMR Resonances for all unique carbon atoms, including the methyl carbon, aromatic carbons, and the carbonyl/enol carbon of the pyrazolone ring.[13][14]
FT-IR Characteristic absorption bands for C=O stretching (in the keto form), O-H stretching (in the enol form), C=N stretching of the pyrazole ring, and aromatic C-H stretching.[11][13]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₄N₂O, MW: 250.29 g/mol ).
Melting Point A sharp melting point range, indicating the purity of the compound.[2]

Workflow and Mechanism Diagrams

Synthesis Workflow

Synthesis_Workflow Reagents Combine Reactants: o-Tolylhydrazine HCl Ethyl Benzoylacetate 1-Propanol, Acetic Acid Reaction Heat & Stir (~100°C, 2-4h) Monitor by TLC Reagents->Reaction Knorr Synthesis Isolation Cool to RT Precipitate with Water Vacuum Filtration Reaction->Isolation Work-up Purification Wash with Cold Water Air Dry Isolation->Purification Analysis Characterize Product: NMR, IR, MS, MP Purification->Analysis

Caption: Experimental workflow for the synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol.

Reaction Mechanism

Knorr_Mechanism cluster_reactants Reactants o_Tolylhydrazine o-Tolylhydrazine Hydrazone_Intermediate Hydrazone Intermediate o_Tolylhydrazine->Hydrazone_Intermediate + H⁺, - H₂O Ethyl_Benzoylacetate Ethyl Benzoylacetate Ethyl_Benzoylacetate->Hydrazone_Intermediate Cyclization Intramolecular Nucleophilic Attack Hydrazone_Intermediate->Cyclization Product 1-(2-methylphenyl)-3-phenyl- 1H-pyrazol-5-ol Cyclization->Product - EtOH

Caption: Simplified mechanism of the Knorr pyrazolone synthesis.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol. By adhering to the described experimental procedures and safety precautions, researchers can effectively synthesize this important pyrazolone derivative for use in drug discovery and development. The causality-driven explanations for experimental choices and the emphasis on thorough characterization ensure the trustworthiness and reproducibility of the protocol.

References

  • BenchChem. (2025).
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - o-Tolylhydrazinium(1+) chloride.
  • TCI Chemicals. SAFETY DATA SHEET - p-Tolylhydrazine Hydrochloride.
  • Ricca Chemical Company. (2026). Safety Data Sheet - Phenylhydrazine Hydrochloride.
  • ResearchGate. (2025). A one-step synthesis of pyrazolone.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - O-TOLYLHYDRAZINE HYDROCHLORIDE.
  • Thermo Fisher Scientific. (2025).
  • MDPI. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • BenchChem. (2025).
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • BenchChem. (2025). Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide.

Sources

condensation reaction of ethyl benzoylacetate and 2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 1-(2-Methylphenyl)-3-phenyl-5-pyrazolone via Knorr Condensation

Executive Summary

Pyrazolone scaffolds are critical pharmacophores in medicinal chemistry, serving as the core structure for antioxidant agents (e.g., Edaravone), analgesics, and anti-inflammatory drugs. This application note details the synthesis of 1-(2-methylphenyl)-3-phenyl-5-pyrazolone , a structural analog of Edaravone where the N1-phenyl is substituted with an o-tolyl group and the C3-methyl is replaced by a phenyl group.

The protocol utilizes a classic Knorr Pyrazole Synthesis , exploiting the differential reactivity of the


-keto ester functionalities (ketone vs. ester) to achieve regioselective cyclization. This guide provides a self-validating experimental workflow, mechanistic insights into regiochemical control, and characterization parameters to ensure high purity.

Scientific Background & Mechanism

Reaction Principle

The synthesis involves the condensation of ethyl benzoylacetate (a


-keto ester) with 2-methylphenylhydrazine  (an o-substituted hydrazine).
  • Nucleophilic Attack: The primary amine of the hydrazine attacks the more electrophilic ketone carbonyl of the

    
    -keto ester. This step is kinetically favored over attack on the ester.
    
  • Hydrazone Formation: Elimination of water yields a hydrazone intermediate.

  • Cyclization: The secondary nitrogen of the hydrazine attacks the ester carbonyl (intramolecular nucleophilic acyl substitution).

  • Aromatization/Tautomerization: Loss of ethanol yields the pyrazolone, which exists in equilibrium between CH, OH (enol), and NH forms.

Regioselectivity & Sterics

The ortho-methyl group on the hydrazine introduces steric bulk. While the primary amine (


) is the most nucleophilic site, the steric hindrance of the o-tolyl group can slow the initial attack. However, the thermodynamic driving force of forming the 5-membered aromatic heterocycle ensures the reaction proceeds effectively under reflux.
Mechanistic Pathway (Diagram)

ReactionMechanism Reactants Reactants Ethyl Benzoylacetate + 2-Methylphenylhydrazine Inter1 Intermediate 1 Hydrazone Formation (- H₂O) Reactants->Inter1 Nucleophilic Attack on Ketone (C3) Inter2 Intermediate 2 Intramolecular Cyclization (Attack on Ester) Inter1->Inter2 N-Attack on Ester (C1) Product Product 1-(2-methylphenyl)-3-phenyl-5-pyrazolone (- EtOH) Inter2->Product Elimination of EtOH

Caption: Mechanistic pathway of Knorr condensation showing regioselective attack on the ketone followed by cyclization.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
Ethyl Benzoylacetate 192.211.0Substrate (

-keto ester)
2-Methylphenylhydrazine HCl 158.631.1Nucleophile
Sodium Acetate (Anhydrous) 82.031.2Base (if using HCl salt)
Ethanol (Absolute) 46.07SolventReaction Medium
Glacial Acetic Acid 60.05Cat.Catalyst (Optional)

Note: If using free base hydrazine, omit Sodium Acetate.

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10 mmol (1.92 g) of ethyl benzoylacetate in 20 mL of absolute ethanol .

  • Add 11 mmol (1.75 g) of 2-methylphenylhydrazine hydrochloride .

  • Add 12 mmol (0.98 g) of anhydrous sodium acetate to neutralize the hydrochloride salt and liberate the free hydrazine in situ.

    • Why: Using the HCl salt is often safer (less toxic vapor) and more stable than the free base liquid.

  • (Optional) Add 2-3 drops of glacial acetic acid to catalyze the initial imine formation.

Step 2: Reflux (Condensation)

  • Attach a reflux condenser to the RBF.[2]

  • Heat the mixture to reflux (approx. 80°C) in an oil bath.

  • Maintain reflux for 3 to 4 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting ester spot (

      
      ) should disappear, and a lower 
      
      
      
      product spot should appear.

Step 3: Workup & Isolation

  • Remove the flask from heat and allow it to cool to room temperature.

  • Place the flask in an ice bath (0-4°C) for 30 minutes to induce crystallization.

  • Filtration: Filter the precipitate using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove inorganic salts (NaCl/NaOAc).

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol .

    • Dissolve solid in minimum boiling ethanol.

    • Allow to cool slowly to RT, then refrigerate.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Ethyl Benzoylacetate in Ethanol AddReagents Add 2-Methylphenylhydrazine HCl + NaOAc Start->AddReagents Reflux Reflux at 80°C (3-4 Hours) AddReagents->Reflux Cool Cool to 0°C (Ice Bath) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH/H₂O (Remove Salts) Filter->Wash Recryst Recrystallize from Ethanol Wash->Recryst Final Pure Product: 1-(2-methylphenyl)-3-phenyl-5-pyrazolone Recryst->Final

Caption: Step-by-step synthesis workflow for the condensation reaction.

Results, Analysis & Troubleshooting

Expected Characterization Data

Since specific literature data for this exact derivative is sparse, the following values are derived from close structural analogs (e.g., Edaravone, 1,3-diphenyl-5-pyrazolone).

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Expected range 115°C – 130°C (Analog 1-phenyl-3-methyl is ~127°C; 1,3-diphenyl is ~137°C).

  • Yield: 75% – 85%.[3]

NMR Validation (DMSO-d6):

  • 
     2.1 – 2.3 ppm (s, 3H):  Methyl group of the o-tolyl ring.
    
  • 
     5.8 – 6.0 ppm (s, 1H):  C4-H of the pyrazole ring (CH form). Note: This signal may vanish if the OH tautomer dominates or upon 
    
    
    
    exchange.
  • 
     7.1 – 7.8 ppm (m, 9H):  Aromatic protons (5 from 3-phenyl, 4 from 1-tolyl).
    
Troubleshooting Guide
IssuePossible CauseSolution
No Precipitate Product too soluble in EtOH.Concentrate solvent volume by 50% via rotary evaporation, then chill. Add water dropwise to induce turbidity.
Oily Product Impurities or incomplete cyclization.Triturate the oil with diethyl ether or hexanes to induce solidification. Recrystallize.
Low Yield Incomplete reaction (steric hindrance).Extend reflux time to 6 hours or switch solvent to Acetic Acid (reflux at 118°C).
Red/Orange Color Oxidation of hydrazine or product.Ensure inert atmosphere (

) during reflux. Recrystallize with activated charcoal.

Safety & Handling (E-E-A-T)

  • Hydrazine Toxicity: 2-Methylphenylhydrazine is toxic and a potential carcinogen. Handle only in a fume hood. Wear nitrile gloves.

  • Skin Sensitization: Pyrazolones can cause allergic skin reactions. Avoid direct contact.

  • Waste Disposal: Aqueous filtrates contain hydrazine residues. Treat with bleach (sodium hypochlorite) to oxidize hydrazines before disposal.

References

  • Knorr Pyrazole Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2604.
  • Edaravone Analog Synthesis: Karami, M., & Zare, A. (2018). "1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the Reaction of Phenylhydrazine with Ethyl Acetoacetate." Organic Chemistry Research, 4(2), 174-181.[1] Link

  • Tautomerism in Pyrazolones: El-Sheshtawy, H. S., et al. (2021). "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." Journal of Chemical Sciences, 133, 1-9. Link

  • Safety Data (Edaravone Analogs): NOAA CAMEO Chemicals. "1-Phenyl-3-Methyl-5-Pyrazolone."[3][4][5][6][7][8] Link

Sources

protocol for preparing 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Preparing 1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol Ligands

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol (also known as 1-(o-tolyl)-3-phenyl-5-pyrazolone). This ligand class is critical in coordination chemistry for lanthanide extraction and in medicinal chemistry as a scaffold for free-radical scavengers and analgesic agents. The method utilizes a Knorr pyrazole synthesis via the condensation of ethyl benzoylacetate with 2-methylphenylhydrazine hydrochloride. The protocol emphasizes regiochemical control, high-purity isolation via recrystallization, and safety regarding hydrazine handling.

Introduction & Retrosynthetic Analysis

Pyrazol-5-ols exist in a tautomeric equilibrium between the OH-form (enol), NH-form (pyrazolone), and CH-form (keto). In the presence of metal ions, they predominantly coordinate through the enolic oxygen and the nitrogen at position 2, forming stable six-membered chelate rings.

Chemical Basis: The synthesis is a condensation reaction between a


-keto ester and a substituted hydrazine.
  • Regioselectivity: The terminal nitrogen (

    
    ) of the hydrazine is the stronger nucleophile and attacks the more electrophilic ketone carbonyl of the 
    
    
    
    -keto ester (the benzoyl group). The secondary nitrogen (
    
    
    ) then attacks the ester carbonyl to close the ring. This sequence ensures the phenyl group is positioned at C3 and the hydroxyl/oxo group at C5.

Retrosynthetic Scheme:

Retrosynthesis Target 1-(2-methylphenyl)-3-phenyl- 1H-pyrazol-5-ol Intermediates Hydrazone Intermediate (Transient) Target->Intermediates Cyclization (- EtOH) Precursors Ethyl benzoylacetate + 2-Methylphenylhydrazine HCl Intermediates->Precursors Condensation (- H2O)

Figure 1: Retrosynthetic disconnection showing the Knorr pyrazole pathway.

Materials & Reagents

ReagentCAS No.[1][2][3][4]MW ( g/mol )Equiv.Quantity (Example)Role
Ethyl benzoylacetate 94-02-0192.211.01.92 g (10 mmol)

-keto ester source
2-Methylphenylhydrazine HCl 635-26-7158.631.11.75 g (11 mmol)Hydrazine source
Sodium Acetate (anhydrous) 127-09-382.031.20.98 gHCl scavenger / Buffer
Ethanol (Absolute) 64-17-546.07Solvent20 mLReaction Solvent
Acetic Acid (Glacial) 64-19-760.05Catalyst0.5 mLAcid Catalyst

Equipment:

  • 50 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser with drying tube (CaCl₂).[5]

  • Oil bath or heating mantle.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Reaction Setup
  • Preparation of Hydrazine Base: In the 50 mL RBF, suspend 2-methylphenylhydrazine hydrochloride (1.75 g) in Ethanol (15 mL).

  • Buffering: Add Sodium Acetate (0.98 g) to the suspension. Stir at room temperature for 10 minutes. Note: This liberates the free hydrazine base in situ. Alternatively, commercially available free base o-tolylhydrazine can be used without sodium acetate.

  • Addition of Electrophile: Add Ethyl benzoylacetate (1.92 g) dropwise to the stirring mixture.

  • Catalysis: Add Glacial Acetic Acid (0.5 mL). The mixture may turn slightly yellow.

Step 2: Reflux & Monitoring
  • Attach the reflux condenser.[5]

  • Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Time: Maintain reflux for 3 to 4 hours .

  • Monitoring (TLC): Check reaction progress using TLC (Silica gel).

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV light (254 nm). The starting

      
      -keto ester (high 
      
      
      
      ) should disappear; the product (lower
      
      
      ) will appear as a dark spot under UV.
Step 3: Workup & Isolation
  • Cooling: Remove the flask from heat and allow it to cool to room temperature.

  • Precipitation: If the product does not crystallize spontaneously, cool the flask in an ice-water bath (0-5°C) for 30 minutes. Scratching the glass wall with a spatula can induce nucleation.

  • Filtration: Filter the solid precipitate under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by cold Water (2 x 10 mL) to remove sodium salts and unreacted reagents.

Step 4: Purification (Recrystallization)
  • Transfer the crude solid to a clean beaker.

  • Dissolve in a minimum amount of boiling Ethanol (or Methanol).

  • Optional: If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot.

  • Allow the filtrate to cool slowly to room temperature, then refrigerate.

  • Collect the purified crystals via filtration and dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75% - 85% Appearance: White to off-white crystalline solid.

Process Logic & Mechanism

The reaction proceeds via an acid-catalyzed condensation. The mechanism dictates the structural integrity of the ligand.

Mechanism Step1 Step 1: Nucleophilic Attack (Hydrazine NH2 -> Ketone) Step2 Step 2: Imine Formation (- H2O) Step1->Step2 Step3 Step 3: Intramolecular Cyclization (NH -> Ester) Step2->Step3 Step4 Step 4: Tautomerization (Pyrazolone <-> Pyrazol-5-ol) Step3->Step4

Figure 2: Step-wise mechanism of the Knorr Pyrazole Synthesis.

  • Regiocontrol: The ketone carbonyl is more electrophilic than the ester. The primary amine of the hydrazine attacks here first.

  • Cyclization: The intermediate hydrazone undergoes intramolecular nucleophilic acyl substitution to form the 5-membered ring, releasing ethanol.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained:

  • Melting Point: Expected range 130–135°C (Consistent with 1-aryl-3-phenyl-5-pyrazolone analogs [1]).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.1–2.3 ppm (s, 3H, Ar-CH3  of tolyl).
      
    • 
       5.9–6.1 ppm (s, 1H, C4-H  of pyrazole ring). Note: This signal integrates to <1H if the enol form dominates and exchanges with solvent.
      
    • 
       7.2–7.8 ppm (m, 9H, Aromatic protons).
      
    • 
       11.0–12.5 ppm (br s, 1H, -OH  / -NH ). Broad signal due to tautomerism.
      
  • Solubility: Soluble in DMSO, DMF, hot Ethanol. Insoluble in water.[6]

Safety & Troubleshooting

Safety Profile:

  • Hydrazines: 2-Methylphenylhydrazine is toxic and a potential carcinogen. Handle in a fume hood. Avoid skin contact.

  • Waste: Aqueous filtrates containing hydrazine residues must be treated with bleach (sodium hypochlorite) to oxidize hydrazines before disposal.

Troubleshooting Table:

IssueProbable CauseSolution
No Precipitation Solution too dilute or product highly soluble.Concentrate the ethanolic solution by rotary evaporation to 50% volume and re-cool.
Oily Product Impurities preventing crystallization.Triturate the oil with cold diethyl ether or hexane to induce solidification. Recrystallize.
Low Yield Incomplete reaction or hydrolysis of ester.Ensure anhydrous conditions during reflux. Extend reaction time to 6 hours.
Wrong Isomer Incorrect hydrazine orientation (rare).Verify pH is slightly acidic (acetic acid); basic conditions can sometimes alter kinetics, though Knorr synthesis is generally robust.

References

  • Synthesis of 1-phenyl-3-methyl-5-pyrazolone (Edaravone) analogs. Natural Sciences Publishing. (2021). Link

  • Regioselective synthesis of pyrazoles. Royal Society of Chemistry. (2017).[7] Link

  • 1-Phenyl-3-methyl-5-pyrazolone Safety Data. NOAA CAMEO Chemicals. Link

  • Reaction of ethyl benzoylacetate. ResearchGate. Link

Sources

Application Notes & Protocols: Leveraging 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol for Advanced Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyrazolone Scaffolds in Azo Dye Chemistry

Azo dyes represent over 60% of the commercially produced colorants, a testament to their synthetic versatility, high tinctorial strength, and broad color palette.[1][2] The foundation of their synthesis is the azo coupling reaction, an electrophilic aromatic substitution between a diazonium salt and an electron-rich coupling component.[3][4] The choice of this coupling component is a critical determinant of the final dye's characteristics, including its hue, solubility, and fastness properties.[1][5]

Among the various classes of coupling components, pyrazolone derivatives are of significant industrial and academic interest. These heterocyclic compounds are key intermediates in the synthesis of yellow, orange, and red dyes.[1][6] Their molecular structure allows for the creation of dyes with excellent light fastness and thermal stability.[5][7] This guide focuses on a specific, highly effective coupling component: 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol . The strategic placement of the 2-methylphenyl group (o-tolyl group) at the N1 position of the pyrazole ring introduces steric and electronic effects that can enhance the performance and uniqueness of the resulting azo dyes.

This document provides a comprehensive framework for the synthesis, characterization, and application of azo dyes derived from this pyrazolone, offering both detailed protocols and the underlying scientific rationale to empower researchers in their work.

The Azo Coupling Reaction: A Mechanistic Overview

The synthesis of an azo dye is a two-step process. First, a primary aromatic amine is converted into a diazonium salt through diazotization. This is followed by the azo coupling step, where the diazonium salt acts as an electrophile and attacks the electron-rich coupling component.

Azo_Coupling_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Aromatic_Amine Ar-NH₂ (Primary Aromatic Amine) Diazonium_Salt Ar-N₂⁺X⁻ (Diazonium Salt) Aromatic_Amine->Diazonium_Salt NaNO₂, HX 0-5 °C Coupling_Component 1-(2-methylphenyl)-3-phenyl- 1H-pyrazol-5-ol Azo_Dye Final Azo Dye (Pyrazolone-based) Diazonium_Salt->Azo_Dye Electrophile Coupling_Component->Azo_Dye Controlled pH (Weakly Acidic/Alkaline)

Caption: General workflow of azo dye synthesis.

The pyrazolone ring of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol contains an active methylene group at the C4 position, which is the site of electrophilic attack by the diazonium ion. The reaction is typically carried out in a weakly acidic or alkaline medium to facilitate the coupling process.[8]

Experimental Protocols

Protocol 1: Synthesis of a Representative Azo Dye

This protocol details the synthesis of an azo dye using 4-chloroaniline as the diazo component and 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol as the coupling component.

Materials:

  • 4-chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate

  • Ethanol

  • Distilled water

  • Ice

Part A: Diazotization of 4-chloroaniline

  • Preparation of Amine Solution: In a 250 mL beaker, dissolve 0.01 mol of 4-chloroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water. Gentle heating may be required to achieve complete dissolution.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[9][10]

  • Nitrite Addition: Prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water. Add this solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.[2]

  • Confirmation of Diazotization: After the complete addition of the nitrite solution, continue stirring for an additional 30 minutes in the ice bath. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess). If necessary, a small amount of sulfamic acid can be added to quench the excess nitrous acid. The resulting clear solution is the diazonium salt of 4-chloroaniline.

Part B: Azo Coupling Reaction

  • Preparation of Coupling Component Solution: In a separate 500 mL beaker, dissolve 0.01 mol of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution to the cold pyrazolone solution with vigorous stirring. The addition should be done portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.

  • pH Adjustment & Precipitation: During the addition, a brightly colored precipitate will form. After the complete addition of the diazonium salt, adjust the pH of the reaction mixture to 5-6 using a sodium acetate solution. This pH adjustment ensures the complete coupling and precipitation of the dye.

  • Stirring and Isolation: Continue stirring the reaction mixture for an additional 2 hours at 0-5 °C to ensure the completion of the reaction.

  • Filtration and Washing: Filter the precipitated dye using a Buchner funnel. Wash the solid product thoroughly with cold distilled water until the filtrate is neutral.

  • Drying and Purification: Dry the crude dye in an oven at 60-70 °C. The dye can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to obtain a product of high purity.

Synthesis_Workflow A Dissolve 4-chloroaniline in HCl B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Diazonium Salt Solution C->D G Couple Diazonium Salt with Pyrazolone D->G E Dissolve Pyrazolone in NaOH F Cool to 0-5 °C E->F F->G H Adjust pH to 5-6 G->H I Filter and Wash Precipitate H->I J Dry and Recrystallize I->J K Pure Azo Dye J->K

Caption: Step-by-step synthesis workflow.

Protocol 2: Spectroscopic Characterization

The synthesized dye should be characterized to confirm its structure and purity.

  • UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum. The λmax value will indicate the color of the dye and provide information about its electronic transitions. Pyrazolone azo dyes typically exhibit strong absorption in the visible region.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the solid dye. Look for characteristic peaks such as the N=N stretching vibration (around 1450-1500 cm⁻¹) and the C=O stretching of the pyrazolone ring (around 1670 cm⁻¹).[12]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve the dye in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum will show signals for the aromatic protons of the phenyl and methylphenyl rings, as well as a characteristic signal for the hydrazo proton (if tautomerism occurs), which is often observed in pyrazolone azo dyes.[11][13]

Protocol 3: Application in Textile Dyeing (Polyester)

This protocol describes the application of the synthesized disperse dye on polyester fabric using the high-temperature, high-pressure (HTHP) exhaustion method.

Materials:

  • Synthesized pyrazolone azo dye

  • Polyester fabric

  • Dispersing agent (e.g., lignosulphonate-based)

  • Acetic acid (for pH control)

  • Non-ionic soap

  • HTHP dyeing machine

Procedure:

  • Dye Bath Preparation: Prepare a dye bath with a specific concentration of the dye (e.g., 1% on the weight of fabric), a dispersing agent (e.g., 1 g/L), and adjust the pH to 4.5-5.5 with acetic acid. The material-to-liquor ratio is typically 1:20.

  • Dyeing: Introduce the polyester fabric into the dye bath at room temperature. Raise the temperature to 130 °C at a rate of 2 °C/min. Maintain the dyeing at this temperature for 60 minutes with continuous agitation to ensure level dyeing.[14][15]

  • Cooling and Rinsing: Cool the dye bath down to 70 °C and drain. Rinse the dyed fabric thoroughly with cold water.

  • Reduction Clearing (Soaping): To remove unfixed surface dye and improve fastness, treat the fabric in a solution containing 2 g/L sodium hydrosulphite and 2 g/L sodium hydroxide at 70-80 °C for 20 minutes.[15]

  • Final Rinsing and Drying: Rinse the fabric with hot and then cold water, and finally dry it in the air.

Evaluation of Dyeing Performance

The performance of the dye on the textile is evaluated based on its color and fastness properties.

Colorimetric Data: The color characteristics of the dyed fabric can be measured using a spectrophotometer and expressed in terms of CIELab* values, where:

  • L * indicates lightness (0 = black, 100 = white)

  • a * indicates the red-green axis (+a* = red, -a* = green)

  • b * indicates the yellow-blue axis (+b* = yellow, -b* = blue)

Fastness Properties: The resistance of the color to various external factors is a critical measure of dye quality.[13][16]

Fastness TestStandard MethodDescriptionExpected Performance
Light Fastness ISO 105-B02The dyed fabric is exposed to a standard artificial light source, and the change in color is compared against a blue wool standard scale (1-8).Pyrazolone dyes often exhibit good to very good light fastness (Grade 4-6).[7]
Wash Fastness ISO 105-C06The dyed fabric is washed with a standard soap solution, and the color change of the fabric and staining of adjacent undyed fabrics are assessed using a grey scale (1-5).Expected to be very good to excellent (Grade 4-5).[14]
Rubbing Fastness ISO 105-X12The amount of color transferred from the dyed fabric to a standard white cloth under dry and wet conditions is assessed using a grey scale (1-5).Generally good to very good (Grade 4-5).[13]

digraph "Dyeing_Evaluation" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4"];
edge [fontname="Arial"];
Start [label="Dyed Polyester Fabric"];
Dyeing [label="Dye Bath Preparation"];
Process [label="HTHP Dyeing at 130°C"];
Rinse [label="Rinsing"];
Clear[label="Reduction Clearing"];
Dry [label="Final Drying"];
Eval [label="Performance Evaluation"];
Color[label="Colorimetric Measurement\n(CIEL*a*b*)"];
Fastness [label="Fastness Testing"];
Light [label="Light Fastness"];
Wash [label="Wash Fastness"];
Rub [label="Rubbing Fastness"];

Start -> Dyeing -> Process -> Rinse -> Clear -> Dry -> Eval;
Eval -> Color;
Eval -> Fastness;
Fastness -> Light;
Fastness -> Wash;
Fastness -> Rub;

}

Caption: Flowchart for dyeing and performance evaluation.

Conclusion

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol serves as a highly effective coupling component for the synthesis of azo dyes, particularly for producing yellow to orange shades with desirable application properties. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and application of these dyes. The inherent stability of the pyrazolone ring, combined with the specific substituents of the title compound, offers a promising avenue for developing novel colorants with excellent fastness properties for various industrial applications, including high-performance textiles.

References

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). PMC. [Link]

  • A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. (2012). Modern Scientific Press. [Link]

  • Design, Synthesis, Characterization, and Antimicrobial Properties of New Azo Disperse Dyes Incorporating Quinazolinone-Pyrazolone Moieties and Their Applications for Dyeing of Polyester Fabrics. (n.d.). Semantic Scholar. [Link]

  • Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. (2020). SciELO. [Link]

  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with.... (2022). PMC. [Link]

  • Synthesis and spectroscopic characterization of azoic dyes based on pyrazolone derivatives catalyzed by an acidic ionic liquid supported on silica-coated magnetite nanoparticle. (2025). ResearchGate. [Link]

  • The Chemistry of Color: Understanding Pyrazolone Coupling Components. (n.d.). Apolloscientific. [Link]

  • Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. (2020). ResearchGate. [Link]

  • Synthesis of pyrazolone based heterocylic bisazo acid dyes and their dyeing performance on silk and wool fibers. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and dyeing properties of mono azo pyrazolone dyes based on 2-amino 5-methyl thiazole. (n.d.). ResearchGate. [Link]

  • Synthesis, fastness properties, color assessment and antimicrobial activity of some azo reactive dyes having pyrazole moiety. (2025). ResearchGate. [Link]

  • The Crucial Role of Coupling Components in Azo Dye Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, Fastness and Spectral Properties of Some New Azo Pyrazole and Pyrazolotriazole Derivatives. (2010). Semantic Scholar. [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). PMC. [Link]

  • Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). ResearchGate. [Link]

  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). ResearchGate. [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds. (2022). RSC Publishing. [Link]

  • Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. (n.d.). PMC. [Link]

  • Azo coupling. (n.d.). Wikipedia. [Link]

Sources

Technical Guide: Solvent Extraction Strategies Utilizing 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

[1]

Executive Summary & Chemical Profile[1]

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol is a sterically hindered pyrazolone derivative. In solvent extraction, it functions through two distinct modalities depending on the experimental objective:

  • As a Ligand (Metal Extraction): It acts as a

    
    -diketone mimic (in its enol form), capable of chelating Lanthanides (Ln
    
    
    ) and Actinides (An
    
    
    ).[1] The ortho-tolyl group at position 1 introduces steric bulk, potentially enhancing selectivity for specific ionic radii compared to standard 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatives.[1]
  • As an Analyte (Drug Development): As a structural analog of Edaravone (MCI-186), it is often the target of Liquid-Liquid Extraction (LLE) from biological matrices (plasma/urine) during Pharmacokinetic (PK) studies.[1]

Chemical Identity[1][2]
  • Core Structure: Pyrazolone ring substituted with an o-tolyl group at N1 and a phenyl group at C3.

  • Tautomerism: Exists in equilibrium between the keto (CH

    
    ) form and the enol  (OH) form. The enol form  is the active species for metal chelation.
    
  • pKa: Estimated ~7.0–8.0 (slightly higher than HPMBP due to the absence of the electron-withdrawing C4-acyl group).

Mechanism of Action

The Tautomeric Equilibrium

Success in extraction depends on manipulating the tautomeric state. Non-polar solvents drive the equilibrium toward the enol form (favorable for chelation), while polar protic solvents stabilize the keto form.

TautomerismKetoKeto Form(Neutral, Polar)Dominant in Aqueous PhaseEnolEnol Form(Active Chelator)Dominant in Organic PhaseKeto->Enol Solvent Polarity (Low Dielectric) AnionPyrazolone Anion (L-)(Complexing Species)Enol->Anion pH > pKa ComplexMetal Complex (MLn)(Hydrophobic)Anion->Complex + Metal Ion (M3+)

Figure 1: Tautomeric and ionization pathways governing the extraction efficiency.[1]

Application A: Metal Ion Extraction (Ligand Protocol)

Objective: Selective extraction of Trivalent Lanthanides (Ln



Rationale:
Reagents
  • Extractant: 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol (0.05 – 0.1 M).[1]

  • Diluent: Chloroform (CHCl

    
    ) or Toluene (preferred for kinetics).[1]
    
  • Synergist (Optional but Recommended): TOPO (Trioctylphosphine oxide) or TBP (Tributyl phosphate) to prevent third-phase formation and enhance hydrophobicity.[1]

  • Aqueous Phase: Acetate buffer (pH 3.0 – 5.0) or HEPES (pH 6.0 – 7.5).[1]

Step-by-Step Protocol
  • Preparation of Organic Phase:

    • Dissolve the pyrazolone derivative in Toluene to achieve a concentration of 0.05 M.

    • Optimization: If extracting Ln

      
      , add 0.02 M TOPO to form the synergistic adduct 
      
      
      .[1]
  • Preparation of Aqueous Phase:

    • Prepare the metal ion solution (e.g., 1 mM Ln(NO

      
      )
      
      
      ) in 0.1 M ionic strength background (NaNO
      
      
      or NaClO
      
      
      ).[1]
    • Adjust pH to 4.5 using acetate buffer. Note: The lack of a C4-acyl group raises the pKa, requiring a higher pH than HPMBP (which extracts at pH ~2).

  • Equilibration:

    • Mix Organic and Aqueous phases at a 1:1 volume ratio (e.g., 5 mL each) in a glass vial.

    • Shake vigorously for 30–60 minutes at 25°C. The steric bulk of the o-tolyl group may slow down kinetics; ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

    • Separate the phases using a separating funnel or phase separator paper.

  • Quantification:

    • Measure metal concentration in the aqueous raffinate using ICP-OES or Arsenazo III colorimetry.

    • Calculate Distribution Ratio (

      
      ) and % Extraction (
      
      
      ):
      
      
      
      
      [1]

Application B: Bioanalytical Extraction (Analyte Protocol)

Objective: Isolation of the molecule from plasma/tissue for drug metabolism (PK) studies. Context: As an analog of Edaravone, this molecule is likely to bind moderately to plasma proteins.[1]

Reagents
  • Matrix: Rat/Human Plasma.

  • Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).[1]

  • Internal Standard (IS): Edaravone-d5 or Phenazone.[1]

  • Additives: Formic acid (0.1%) or Ammonium Acetate.[1]

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Aliquot 100

      
      L of plasma into a 1.5 mL Eppendorf tube.
      
    • Add 10

      
      L of Internal Standard solution.
      
    • Acidify with 10

      
      L of 5% Formic Acid. Rationale: Acidification ensures the molecule is in its neutral protonated form, maximizing partitioning into the organic layer.[1]
      
  • Liquid-Liquid Extraction (LLE):

    • Add 500

      
      L of Ethyl Acetate .
      
    • Vortex mix for 3 minutes (high speed).

    • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Evaporation & Reconstitution:

    • Transfer the supernatant (organic layer) to a clean glass tube.

    • Evaporate to dryness under a stream of Nitrogen at 40°C.[2]

    • Reconstitute the residue in 100

      
      L of Mobile Phase (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).[1]
      
  • Analysis:

    • Inject into LC-MS/MS (C18 column).[1]

    • Monitor MRM transitions (Parent ion

      
      
      
      
      Fragment).

Workflow Visualization

ExtractionWorkflowcluster_AnalysisPost-ProcessingStartStart: Sample Matrix(Aqueous/Plasma)AdjustConditioning(pH Adjust / Acidification)Start->AdjustMixPhase Contact(Add Organic Solvent + Shake)Adjust->MixSeparatePhase Separation(Centrifugation)Mix->SeparateOrgPhaseOrganic Phase(Contains Ligand/Drug)Separate->OrgPhaseAqPhaseAqueous Phase(Waste/Raffinate)Separate->AqPhaseDryEvaporation & ReconstitutionOrgPhase->Dry For Bioanalysis

Figure 2: General workflow for solvent extraction of pyrazolone derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Extraction Efficiency (Metal) pH is too low (Ligand not ionized).[1]Increase pH to > 4.5. The lack of C4-acyl group makes it a weaker acid than HPMBP.
Emulsion Formation High viscosity or protein content.Add 5% Isopropanol to the organic phase or increase centrifugation force.
Precipitation Solubility limit exceeded.Use a modifier like TBP (10% v/v) or switch diluent to Dichloromethane.[1]
Slow Kinetics Steric hindrance of o-tolyl group.Increase shaking time to >60 mins or slightly elevate temperature (30°C).

References

  • General Pyrazolone Extraction Chemistry

    • Umetani, S., & Freiser, H. (1987).[1][3] Effect of structure on the extraction of lanthanides by 1-phenyl-3-methyl-4-acyl-5-pyrazolones. Inorganic Chemistry. [1]

  • Synergistic Extraction Protocols

    • Mathur, J. N., & Khopkar, P. K. (1982).[1][3] Separation and purification of berkelium(III) from trivalent actinides and lanthanides using 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 (HPMBP). Solvent Extraction and Ion Exchange.[4][5] [1][4]

  • Bioanalysis of Pyrazolone Analogs (Edaravone)

    • Niosh, M., et al. (2021).[1] Pre-Clinical Pharmacokinetic Characterization of Novel Edaravone Oral Prodrug. NIH/PubMed.

  • Synthesis and Properties

    • MDPI. (2023).[1] Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives.

Catalytic Applications of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The field of homogeneous catalysis is continually driven by the rational design of ligands that can modulate the electronic and steric properties of a metal center, thereby enhancing catalytic activity and selectivity. Among the vast array of ligand scaffolds, pyrazolones represent a versatile class of compounds due to their facile synthesis and rich coordination chemistry. This guide focuses on the catalytic potential of metal complexes derived from a specific pyrazolone ligand: 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol . While direct catalytic studies on this exact ligand are emerging, this document synthesizes insights from structurally related pyrazole and pyrazolone systems to provide a forward-looking perspective on its applications. We will explore potential catalytic activities, propose detailed experimental protocols, and discuss the underlying mechanistic principles, offering a valuable resource for researchers in catalysis, organic synthesis, and drug development.

Introduction to 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol and its Metal Complexes

The ligand, 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol, possesses several key features that make it an attractive candidate for catalysis. The pyrazolone core can exist in different tautomeric forms, allowing for versatile coordination modes with metal ions. The presence of both nitrogen and oxygen donor atoms enables the formation of stable chelate rings. Furthermore, the steric bulk introduced by the 2-methylphenyl group at the N1 position can influence the coordination geometry around the metal center and potentially enhance catalyst stability and selectivity.

The synthesis of this ligand generally involves the condensation of ethyl benzoylacetate with 2-methylphenylhydrazine. Subsequent complexation with various metal salts (e.g., of copper, palladium, nickel, cobalt) can be achieved under standard conditions to yield the corresponding metal complexes. Characterization of these complexes is crucial and typically involves techniques such as FT-IR, NMR, mass spectrometry, and single-crystal X-ray diffraction.

Potential Catalytic Application: Oxidation Reactions

Metal complexes of pyrazole and pyrazolone derivatives have demonstrated significant catalytic activity in various oxidation reactions.[1][2][3] The electronic properties of the ligand can be tuned to stabilize different oxidation states of the metal center, which is a key aspect of many oxidation catalysts.

Application Note: Catalytic Oxidation of Phenols

The selective oxidation of phenols to catechols and hydroquinones is an industrially important transformation. Metal complexes of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol are anticipated to be effective catalysts for this reaction, using environmentally benign oxidants like hydrogen peroxide (H₂O₂). The catalyst's performance is expected to be influenced by the choice of metal center, solvent, and reaction temperature.

Protocol: General Procedure for the Catalytic Oxidation of Phenol

This protocol is adapted from methodologies reported for similar pyrazolone-based metal complexes.[1]

Materials:

  • 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol metal complex (e.g., Cu(II), Mn(II), Zn(II))

  • Phenol

  • Hydrogen peroxide (30% aq. solution)

  • Acetonitrile (or other suitable solvent)

  • Internal standard (e.g., dodecane) for GC analysis

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol metal complex (e.g., 0.01 mmol).

  • Add phenol (1.0 mmol) and the chosen solvent (e.g., 10 mL of acetonitrile).

  • Add the internal standard for quantitative analysis.

  • Stir the mixture at the desired reaction temperature (e.g., 60 °C).

  • Slowly add hydrogen peroxide (e.g., 5.0 mmol) to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) after quenching with a suitable agent (e.g., triphenylphosphine) and drying over anhydrous sodium sulfate.

  • Upon completion, cool the reaction mixture to room temperature.

Data Analysis: Calculate the conversion of phenol and the selectivity for catechol, hydroquinone, and benzoquinone based on the GC analysis.

CatalystPhenol Conversion (%)Catechol Selectivity (%)Hydroquinone Selectivity (%)Benzoquinone Selectivity (%)
[Cu(L)₂]Expected HighExpected ModerateExpected ModerateExpected Low
[Mn(L)₂]Expected ModerateExpected HighExpected LowExpected Low
[Zn(L)₂]Expected ModerateExpected ModerateExpected HighExpected Low
(L = deprotonated 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol)
Note: This is a predictive table based on trends observed with similar catalysts.[1]

Workflow for Catalytic Phenol Oxidation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Add Catalyst, Phenol, and Solvent to Flask B Add Internal Standard A->B C Heat to Reaction Temperature B->C D Add H₂O₂ C->D E Monitor by GC D->E F Cool to Room Temperature D->F On Completion G Quench and Dry Aliquots E->G Sample H Analyze Data F->H G->E

Caption: Workflow for the catalytic oxidation of phenol.

Potential Catalytic Application: Cross-Coupling Reactions

Palladium complexes bearing pyrazole-based ligands have been successfully employed as catalysts in C-C cross-coupling reactions, such as the Mizoroki-Heck reaction.[4] The electronic and steric properties of the 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol ligand are expected to form stable and active palladium catalysts for such transformations.

Application Note: Mizoroki-Heck Cross-Coupling

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. A palladium complex of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol could serve as an efficient pre-catalyst that, upon activation, enters the catalytic cycle. The choice of base and solvent is critical for the success of this reaction.

Protocol: General Procedure for the Mizoroki-Heck Reaction

This protocol is based on established procedures for palladium-catalyzed cross-coupling reactions with pyrazole-based ligands.[4][5]

Materials:

  • Palladium(II) complex of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Base (e.g., triethylamine, sodium carbonate)

  • Solvent (e.g., DMF, acetonitrile)

  • Internal standard for GC analysis

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon), add the palladium complex (e.g., 0.005 mmol).

  • Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (1.5 mmol).

  • Add the solvent (5 mL) and the internal standard.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction by GC analysis of aliquots.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the base and any precipitated palladium black.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Data Analysis: Determine the yield of the cross-coupled product using GC analysis with the internal standard.

Catalyst Loading (mol%)Aryl HalideAlkeneBaseSolventYield (%)
0.5IodobenzeneStyreneEt₃NDMFExpected High
0.5BromobenzeneStyreneNa₂CO₃DMFExpected Moderate
1.0ChlorobenzeneStyreneK₂CO₃DMAcExpected Low to Moderate
(Note: This is a predictive table. Reaction conditions may require optimization.)

G A Pd(0)L₂ B [ArPd(II)XL₂] A->B Oxidative Addition (Ar-X) C [ArPd(II)(alkene)L₂]⁺X⁻ B->C Alkene Coordination D [R-Pd(II)XL₂] C->D Migratory Insertion E [H-Pd(II)XL₂] D->E β-Hydride Elimination (-Alkene) E->A Reductive Elimination (Base, -HBase-X)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazolone derivatives. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your experimental outcomes. This guide is structured as a dynamic Q&A, addressing common challenges and fundamental questions encountered in the lab.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I improve it?

A1: Low yield in the Knorr pyrazolone synthesis is a frequent challenge, often attributable to a combination of factors related to reactants, reaction conditions, and work-up procedures. Let's break down the primary culprits and their solutions.

  • Causality 1: Purity and Stoichiometry of Reactants

    • (2-methylphenyl)hydrazine: Hydrazine derivatives are susceptible to oxidation and degradation upon storage. Impurities can lead to side reactions and lower the effective concentration of your nucleophile. Always use freshly opened or purified hydrazine.

    • Ethyl Benzoylacetate: The quality of your β-ketoester is critical. Ensure it is free from acidic or basic impurities that could interfere with the reaction pathway.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess (1.05 to 1.1 equivalents) of the hydrazine derivative can sometimes compensate for any degradation and drive the reaction to completion. However, a large excess can complicate purification.

  • Causality 2: Suboptimal Reaction Conditions

    • Catalyst: This reaction is a condensation that is often catalyzed by acid.[1][2] The initial hydrazone formation and the subsequent intramolecular cyclization are both facilitated by protonation of the carbonyl oxygens, making them more electrophilic.[2] A few drops of glacial acetic acid are typically sufficient.[3][4] The absence of a catalyst can lead to a stalled or sluggish reaction.

    • Temperature: The reaction generally requires heating. A common starting point is refluxing in a solvent like ethanol or acetic acid.[4][5] Insufficient heat will result in a slow conversion rate, while excessive heat can promote side reactions or degradation of the product. The optimal temperature must be determined empirically.

    • Solvent: The choice of solvent is crucial for ensuring both reactants are fully dissolved. Polar protic solvents like ethanol, 1-propanol, or glacial acetic acid are excellent choices as they effectively solvate the reactants and can participate in proton transfer steps.[3][5]

  • Causality 3: Inefficient Work-up and Purification

    • Premature Precipitation: The product is often precipitated by adding water to the reaction mixture.[3][6] If this is done while a significant amount of starting material remains, it can co-precipitate, making purification difficult and lowering the isolated yield of the pure compound. It is imperative to monitor the reaction to completion via Thin Layer Chromatography (TLC) before quenching.

    • Purification Losses: Pyrazolones can be sensitive. Overly aggressive purification, such as column chromatography on un-neutralized silica gel, can lead to product degradation. Recrystallization from a suitable solvent system (e.g., ethanol/water, benzene/petroleum ether) is often the most effective method for obtaining a pure, solid product.[5][7]

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yield issues.

Q2: My final product is a sticky oil or an impure solid that is difficult to handle. What purification strategies do you recommend?

A2: Obtaining a non-crystalline product is common when impurities are present that inhibit crystal lattice formation. The key is a systematic approach to purification.

  • Confirm Reaction Completion: First, use TLC to verify that the starting materials have been consumed. If the reaction is incomplete, unreacted ethyl benzoylacetate (which is an oil) will contaminate your product. If necessary, restart the reaction and run it for a longer duration or at a slightly higher temperature.

  • Initial Work-up: After quenching the reaction with water and filtering the crude precipitate, wash the solid thoroughly with cold water to remove any water-soluble salts or residual acetic acid.[6] A subsequent wash with a cold non-polar solvent like hexane can help remove non-polar impurities.

  • Recrystallization: This is the most powerful technique for purifying solid organic compounds.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For pyrazolones, common and effective solvents include ethanol, ethanol/water mixtures, or benzene/petroleum ether.[4][5]

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product can induce crystallization.

  • Column Chromatography: If recrystallization fails, column chromatography is an alternative. However, be aware that pyrazolones can exhibit tautomerism and may interact strongly with the stationary phase.

    • Stationary Phase: Use silica gel. It may be beneficial to pre-treat the silica with a small amount of a weak base (like triethylamine in the eluent) to prevent streaking or degradation of the acidic product on the column.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this pyrazolone synthesis?

A1: The synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol from (2-methylphenyl)hydrazine and ethyl benzoylacetate is a classic example of the Knorr Pyrazole Synthesis.[8][9] The mechanism proceeds in two main stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of the (2-methylphenyl)hydrazine attacks the electrophilic ketone carbonyl of the ethyl benzoylacetate. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate. This step is often acid-catalyzed.[3]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This forms a five-membered ring intermediate, which subsequently eliminates a molecule of ethanol to yield the final, stable pyrazolone product.[3][6]

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism Reactants Ethyl Benzoylacetate + (2-methylphenyl)hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone - H2O Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Nucleophilic Attack Product 1-(2-methylphenyl)-3-phenyl- 1H-pyrazol-5-ol Cyclic_Intermediate->Product - EtOH

Caption: The two-stage mechanism of the Knorr pyrazole synthesis.

Q2: The product is named a "pyrazol-5-ol" but is also called a "pyrazolone." Can you explain the tautomerism?

A2: This is an excellent and crucial question. The product exists as a mixture of tautomers, which are constitutional isomers that readily interconvert. For this specific molecule, three primary tautomeric forms are in equilibrium: the CH, OH, and NH forms.

  • 1H-Pyrazol-5-one (CH form): This is the keto form, where the C5 position is a carbonyl group (C=O) and the C4 position is a methylene group (CH2).

  • 1H-Pyrazol-5-ol (OH form): This is the enol form, where the C5 position has a hydroxyl group (-OH) and a double bond exists between C4 and C5. This form benefits from the aromaticity of the pyrazole ring.[3]

  • 3H-Pyrazol-5-one (NH form): Another keto tautomer.

In solution and in the solid state, an equilibrium exists between these forms. While often drawn as the keto (pyrazolone) tautomer, the enol (pyrazol-ol) form is a major contributor due to the thermodynamic stability gained from forming an aromatic ring.[10] The exact ratio of tautomers can be influenced by the solvent, pH, and temperature.

Section 3: Optimized Experimental Protocols

Protocol 1: Synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

  • Materials:

    • Ethyl benzoylacetate

    • (2-methylphenyl)hydrazine

    • Glacial Acetic Acid

    • Ethanol (or 1-Propanol)

    • Deionized Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl benzoylacetate (1.0 eq) and (2-methylphenyl)hydrazine (1.05 eq).

    • Add ethanol to dissolve the reactants (approx. 5-10 mL per gram of ethyl benzoylacetate).

    • Add 3-5 drops of glacial acetic acid to the stirring mixture.[3]

    • Heat the reaction mixture to reflux (approximately 80-100°C depending on the alcohol used).

    • Monitor the reaction progress every hour using TLC (see Protocol 2). The reaction is typically complete within 3-6 hours.[5]

    • Once TLC indicates complete consumption of the starting materials, remove the flask from the heat source.

    • While still hot, slowly pour the reaction mixture into a beaker containing deionized water (approx. 10 volumes relative to the ethanol used), stirring vigorously. A precipitate should form.[6]

    • Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two portions of cold deionized water, followed by one portion of cold hexane.

    • Allow the product to air dry. For further purification, proceed to Protocol 3.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring

  • Mobile Phase: 30% Ethyl Acetate in Hexane.[3][6]

  • Procedure:

    • On a silica gel TLC plate, spot three lanes:

      • Lane 1: A dilute solution of your ethyl benzoylacetate starting material.

      • Lane 2: A dilute solution of your (2-methylphenyl)hydrazine starting material.

      • Lane 3: A small aliquot of your reaction mixture.

    • Develop the plate in the mobile phase.

    • Visualize the plate under a UV lamp (254 nm).

    • The reaction is complete when the spot corresponding to the limiting reactant (usually the ethyl benzoylacetate) is no longer visible in the reaction mixture lane. The product spot will appear at a different Rf value.

Protocol 3: Purification by Recrystallization

  • Transfer the crude, dry solid to an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol needed to fully dissolve the solid.

  • If the solution has a strong color, add a spatula tip of activated charcoal and keep the solution hot for 2-3 minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely.

  • Determine the melting point to assess purity.[5]

Section 4: Data Summary Table

ParameterRecommendationRationale & Impact on Yield
Solvent Ethanol, 1-Propanol, or Glacial Acetic AcidEnsures reactants are dissolved; polar protic nature can facilitate proton transfer. Incorrect solvent leads to poor solubility and low yield.[3]
Catalyst Glacial Acetic Acid (catalytic amount)Protonates carbonyls, increasing their electrophilicity and accelerating both hydrazone formation and cyclization. Absence leads to very slow or incomplete reaction.[2]
Temperature Reflux (80-110°C)Provides activation energy for the condensation reaction. Too low a temperature results in slow conversion; too high may cause degradation.[4][5]
Reactant Ratio 1.05 eq. of Hydrazine to 1.0 eq. of β-KetoesterA slight excess of the more sensitive hydrazine component can help drive the reaction to completion.[3]
Reaction Time 3 - 12 hoursMust be monitored by TLC. Insufficient time leads to incomplete conversion; excessive time offers no benefit and may lead to side products.[4][5]

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).

  • J&K Scientific LLC. Knorr Pyrazole Synthesis.

  • Name-Reaction.com. Knorr pyrazole synthesis.

  • Gagnon, P. E., Boivin, J. L., & Boivin, P. A. (1952). SYNTHESIS OF PYRAZOLONES FROM a-KETO AND a-CYANO ESTERS. Canadian Journal of Chemistry, 30(11), 904-910.

  • University Press, Cambridge. Knorr Pyrazole Synthesis.

  • Chem Help Asap. Knorr Pyrazole Synthesis.

  • Štefane, B., & Požgan, F. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1085–1123.

  • Holzer, W. (2009). A one-step synthesis of pyrazolone. Molecules, 14(11), 4436-4442.

  • BenchChem. Synthesis of Pyrazole Derivatives from β-Keto Esters.

  • Sridhar, J., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125.

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

  • ResearchGate. Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as catalyst.

  • Bung, N., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813.

  • Khan, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology, 13, 980590.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.

  • IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.

  • Wikipedia. Knorr pyrrole synthesis.

  • Rahman, A. F. M. M., et al. (2010). Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity. Journal of the Chilean Chemical Society, 55(1).

  • ResearchGate. One pot condensation reaction of phenylhydrazine, ethyl acetoacetate....

  • Mohareb, R. M., et al. Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

  • Organic Chemistry Portal. Pyrazole synthesis.

  • ResearchGate. Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of....

  • Wang, Z., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(10), 6874-6886.

  • El-Ghanam, A. M. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29135-29150.

  • Boukhobza, F., et al. (2017). A CATALYTIC METHOD FOR THE SYNTHESIS OF PYRAZOLONE DERIVATIVES USING HETEROPOLYACIDS AND STUDY OF THE ANTI-BACTERIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 118-122.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 20(9), 15976-15991.

  • Zare, F., et al. (2018). Ionic Liquid 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the One-Pot Pseudo Five-Component Synthesis of 4,4′-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. Organic Chemistry Research, 4(2), 174-181.

  • Bou-Salah, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Iranian Chemical Society, 18, 2419-2430.

  • Li, C., et al. (2014). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Molecules, 19(11), 17730-17741.

  • Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

  • The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

  • Google Patents. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

  • Miller, A. R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.

  • YouTube. The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine.

Sources

Technical Support Center: Recrystallization Protocols for 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Solvent System Matrix

The molecule 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol belongs to the 1-aryl-2-pyrazolin-5-one class. While structurally similar to Edaravone (MCI-186), the substitution of a phenyl group at the C3 position (replacing a methyl) and the o-tolyl moiety at N1 significantly increases its lipophilicity and π-stacking potential.

Successful recrystallization requires balancing the keto-enol tautomeric equilibrium and managing the molecule's susceptibility to oxidative coupling (formation of colored rubazonic acid derivatives).

Recommended Solvent Systems
Solvent SystemRatio (v/v)Primary Use CaseMechanism of Action
Ethanol / Water 3:1 to 5:1 Standard Purification The "Gold Standard." Ethanol solubilizes the lipophilic phenyl rings; water acts as an anti-solvent to force lattice formation while retaining polar inorganic salts.
Methanol 100% High Purity / Polymorph Control Best for removing highly polar impurities. Often yields thermodynamically stable polymorphs due to hydrogen bonding capability with the pyrazolone core.
Acetonitrile (ACN) 100% Removal of Organic Byproducts Excellent for removing unreacted hydrazine precursors. ACN’s lack of hydrogen bond donation stabilizes the keto form, potentially altering crystal habit.
Isopropanol (IPA) / Hexane 1:2 Lipophilic Impurity Removal Used when the crude contains non-polar tars. The higher boiling point of IPA allows for better dissolution of the bulky diphenyl scaffold.

The Science: Tautomerism & Solubility Physics

To troubleshoot effectively, you must understand why the molecule behaves this way. This compound exists in a dynamic equilibrium between three tautomeric forms: CH-form (ketone), OH-form (enol), and NH-form (imine).

  • Non-polar solvents (Chloroform, Toluene): Favor the CH-form (diketone character).

  • Polar Protic solvents (MeOH, EtOH): Stabilize the OH-form and NH-form via intermolecular hydrogen bonding.

Critical Insight: Recrystallizing from protic solvents (Ethanol/Water) usually yields the OH-tautomer in the solid state, which forms robust hydrogen-bonded chains, leading to better crystallinity and higher melting points compared to the CH-form.

Troubleshooting Guide (Q&A)

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This is the most common issue with phenyl-substituted pyrazolones. It occurs when the metastable limit is breached too quickly—essentially, the solute–solute attraction overcomes the solute–solvent interaction before the crystal lattice can organize.

Corrective Actions:

  • Temperature Ramp: You are cooling too fast. Use a controlled cooling ramp (e.g., 10°C/hour).

  • Anti-solvent Shock: If adding water to hot ethanol, you are adding it too quickly. The local concentration of water exceeds the "oil point." Add hot water dropwise to the boiling ethanol solution until just turbid, then add a drop of ethanol to clear it.

  • Seeding: The oil phase is a kinetic trap. Add seed crystals at the cloud point (approx. 50–60°C) to provide a nucleation surface.

Issue 2: "The crystals are yellow or orange (Discoloration)."

Diagnosis: Pyrazolones are prone to aerobic oxidation, forming rubazonic acid type impurities (red/colored trimers) or diazenyl intermediates. This is accelerated by basic conditions or trace metals.

Corrective Actions:

  • Deoxygenation: Sparge your recrystallization solvents with Nitrogen or Argon for 15 minutes before use.

  • Acidic Micro-Environment: Add trace amounts of Acetic Acid (0.1% v/v) to the solvent. This suppresses the formation of the radical anion, which is the gateway to oxidative degradation.

  • Activated Carbon: Use neutral activated carbon (not basic). Add 5 wt% carbon to the hot solution, stir for 10 mins, and filter hot.

Issue 3: "My yield is significantly lower than expected (<60%)."

Diagnosis: The bulky 3-phenyl and 1-(2-methylphenyl) groups make the molecule quite lipophilic. It may be staying in the mother liquor if the alcohol content is too high.

Corrective Actions:

  • Adjust Polarity: Increase the water fraction in the cooling phase.

  • Second Crop: Concentrate the mother liquor to half volume and cool to 4°C. Note: The second crop is usually less pure.

  • Switch Solvent: Move from Ethanol to Methanol/Water . Methanol is a "poorer" solvent for this specific lipophilic analog than Ethanol, potentially improving recovery.

Standard Operating Procedure (SOP)

Protocol: Inert Atmosphere Recrystallization of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

Reagents:

  • Crude Product (10.0 g)

  • Ethanol (Absolute, N2 sparged)

  • Deionized Water (N2 sparged)

  • Activated Carbon (Neutral, 0.5 g)

Workflow:

  • Dissolution: Place 10.0 g of crude solid in a round-bottom flask equipped with a reflux condenser and N2 line. Add 60 mL Ethanol.

  • Heating: Heat to reflux (approx. 78°C). If not fully dissolved, add Ethanol in 5 mL increments. Target concentration: Near saturation at boiling.

  • Carbon Treatment (Optional): If colored, add 0.5 g activated carbon carefully (avoid boil-over). Stir at reflux for 10 min.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles.

  • Anti-Solvent Addition: While keeping the filtrate at gentle boil, add hot Water dropwise.

    • Stop Point: When the solution turns slightly cloudy (persistent turbidity).

    • Clear Point: Add 1–2 mL of hot Ethanol to make it clear again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then place in an ice bath (0–4°C) for 1 hour.

  • Collection: Filter the white crystals. Wash with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Visualizations

Figure 1: Recrystallization Logic Flow

RecrystallizationWorkflow Start Crude 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol SolventSelect Select Solvent: Ethanol/Water (Standard) or Methanol (High Purity) Start->SolventSelect Dissolve Dissolve at Reflux (Inert Atmosphere Recommended) SolventSelect->Dissolve CheckColor Is solution colored (Yellow/Red)? Dissolve->CheckColor CarbonTreat Add Activated Carbon Filter Hot CheckColor->CarbonTreat Yes AddAntiSolvent Add Hot Water until Turbid CheckColor->AddAntiSolvent No CarbonTreat->AddAntiSolvent Cooling Controlled Cooling (Room Temp -> 4°C) AddAntiSolvent->Cooling CheckState Observation? Cooling->CheckState Oiling ISSUE: Oiling Out CheckState->Oiling Liquid droplets Crystallize Crystallization CheckState->Crystallize Precipitate ReheatSeed Reheat to dissolve, Add Seed Crystal, Cool Slower Oiling->ReheatSeed ReheatSeed->Cooling FilterDry Filter & Vacuum Dry Crystallize->FilterDry

Caption: Workflow for the purification of pyrazolone derivatives, integrating troubleshooting loops for discoloration and oiling out.

Figure 2: Tautomeric Equilibrium & Solvent Influence

Tautomerism CH_Form CH-Form (Ketone) Favored in Non-Polar (Chloroform/Toluene) OH_Form OH-Form (Enol) Favored in Polar Protic (Ethanol/Methanol) CH_Form->OH_Form Solvent H-Bonding OH_Form->CH_Form Non-Polar Solvent NH_Form NH-Form (Imine) Minor Contributor OH_Form->NH_Form Equilibrium Recryst Target for Recrystallization: OH-Form (Better Lattice Packing) Recryst->OH_Form

Caption: Solvent polarity dictates the dominant tautomer. Polar protic solvents stabilize the OH-form, which is preferred for stable crystal lattice formation.

References

  • Edaravone Synthesis & Purification: Preparation method for Edaravone. CN Patent 102180834A. (Describes the standard alcoholic recrystallization and acid catalysis for phenyl-pyrazolone derivatives).

  • Solubility Data: Solubility of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol analogs. (Referencing general solubility trends for 3-methyl-1-phenyl-2-pyrazolin-5-one in Ethanol/Water systems). J. Chem. Eng. Data.

  • Tautomerism Mechanisms: Reactions and tautomeric behavior of 1-aryl-pyrazol-5-ols. Heterocycles, Vol.[1][2][3] 83. (Explains the solvent-dependent CH vs OH equilibrium).

  • Stability & Degradation: Stabilizers of edaravone aqueous solution and their action mechanisms. (Details the oxidative degradation to rubazonic acid and the need for deoxygenation).

Sources

Technical Support Center: Synthesis of o-Tolyl Pyrazolone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for o-Tolyl Pyrazolone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and minimize common side reactions. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to o-Tolyl Pyrazolone Synthesis

The synthesis of 1-(o-tolyl)-3-methyl-5-pyrazolone is most commonly achieved through the Knorr pyrazole synthesis, a condensation reaction between o-tolylhydrazine and a 1,3-dicarbonyl compound, typically ethyl acetoacetate or its amide derivative.[1][2] While this method is robust, the presence of the ortho-substituted arylhydrazine introduces specific challenges that can lead to side reactions and impurities if not carefully controlled. This guide will focus on understanding and mitigating these issues to enhance product yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of o-tolyl pyrazolone, providing explanations for their causes and actionable solutions.

Issue 1: Formation of Indole Impurities

Symptom: The final product has a yellowish or brownish tint and may possess a distinct, unpleasant odor. Analysis by techniques such as GC-MS or NMR indicates the presence of unexpected aromatic byproducts.

Cause: The formation of indole derivatives is a significant side reaction in this synthesis, occurring via the Fischer indole synthesis pathway.[3][4] This acid-catalyzed reaction can compete with the desired pyrazolone formation, especially under strongly acidic conditions.[5][6] The o-tolylhydrazine reacts with the ketone moiety of ethyl acetoacetate to form a hydrazone, which can then undergo an intramolecular cyclization to yield an indole, instead of the desired pyrazolone.[7]

Solutions:

  • Strict pH Control: Maintaining a weakly acidic to near-neutral pH is critical to disfavor the Fischer indole synthesis, which is promoted by strong acids. A recommended pH range for the condensation step is between 4 and 6. This can be achieved by using a buffer system or by the careful addition of a mild acid like acetic acid.[8]

  • Two-Step Procedure: Consider a two-step approach where the initial condensation to form the hydrazone intermediate is performed under milder, less acidic conditions. The subsequent cyclization to the pyrazolone can then be induced by a controlled increase in temperature or the addition of a specific cyclizing agent, minimizing the time the reaction mixture is exposed to conditions that favor indole formation.

  • Choice of 1,3-Dicarbonyl Compound: Using acetoacetic acid amide in place of ethyl acetoacetate can sometimes alter the reaction kinetics and favor pyrazolone formation.

Experimental Protocol for Minimizing Indole Formation:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve o-tolylhydrazine (1 equivalent) in ethanol.

  • Slowly add ethyl acetoacetate (1.05 equivalents) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to achieve a weakly acidic pH.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Heat the reaction mixture to a gentle reflux (around 70-80 °C) for 2-4 hours, or until TLC indicates the consumption of the starting materials.

  • Upon completion, cool the reaction mixture to room temperature and proceed with product isolation and purification.

Issue 2: Low Yield and Incomplete Reaction

Symptom: After the reaction period, a significant amount of starting material (o-tolylhydrazine or ethyl acetoacetate) remains, resulting in a low yield of the desired pyrazolone.

Cause:

  • Steric Hindrance: The ortho-methyl group on the tolylhydrazine can sterically hinder the approach of the hydrazine to the carbonyl group of the 1,3-dicarbonyl compound, slowing down the reaction rate.[9]

  • Suboptimal Reaction Temperature: Insufficient temperature may not provide the necessary activation energy for the reaction to proceed to completion.

  • Purity of Reactants: Impurities in the starting materials can interfere with the reaction.

Solutions:

  • Optimize Reaction Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC to find the optimal balance between reaction rate and side product formation. Prolonging the reaction time at a moderate temperature may be more effective than a short reaction time at a high temperature.

  • Use of a Catalyst: While strong acids can promote side reactions, a catalytic amount of a milder acid, such as acetic acid, is often necessary to facilitate the initial condensation.[1]

  • Ensure Purity of Starting Materials: Use freshly distilled or high-purity o-tolylhydrazine and ethyl acetoacetate.

Issue 3: Formation of Regioisomers

Symptom: When using an unsymmetrical 1,3-dicarbonyl compound other than ethyl acetoacetate, NMR analysis of the product mixture shows two distinct sets of signals, indicating the presence of two isomeric pyrazolones.

Cause: The reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can lead to the formation of two different regioisomers. This is because the initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.

Solutions:

  • Strategic Choice of 1,3-Dicarbonyl Compound: For the synthesis of 1-(o-tolyl)-3-methyl-5-pyrazolone, the use of ethyl acetoacetate or acetoacetic acid amide is standard and avoids this issue due to the significant difference in reactivity between the ketone and ester/amide carbonyls.

  • Control of Reaction Conditions: In cases where an unsymmetrical diketone is necessary, the regioselectivity can sometimes be influenced by factors such as the solvent, temperature, and pH. A systematic optimization of these parameters may be required.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the synthesis of o-tolyl pyrazolone?

A1: Ethanol is a commonly used and effective solvent for this reaction as it readily dissolves the reactants and has a suitable boiling point for the reaction temperature. Other alcohols like propanol can also be used.

Q2: How can I effectively purify the crude o-tolyl pyrazolone product?

A2: Recrystallization is a highly effective method for purifying solid o-tolyl pyrazolone.[7][10] A good solvent system for recrystallization would be one in which the pyrazolone is highly soluble at elevated temperatures and poorly soluble at room temperature or below, while the impurities remain soluble. Ethanol or a mixture of ethanol and water is often a good starting point.[11] For persistent impurities, column chromatography on silica gel may be necessary.

Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?

A3:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities, including regioisomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and identifying volatile impurities, such as indole derivatives.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of product purity and for separating isomeric impurities.[12][13]

Data and Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Molar Ratio (o-tolylhydrazine:ethyl acetoacetate) 1 : 1.05-1.1A slight excess of the dicarbonyl compound can help drive the reaction to completion.
Solvent EthanolGood solubility for reactants and appropriate boiling point.
Catalyst Glacial Acetic Acid (catalytic amount)Promotes condensation without being overly acidic to favor indole formation.
Temperature 70-80 °C (Reflux)Provides sufficient energy for the reaction while minimizing thermal degradation.
pH 4-6Minimizes the acid-catalyzed Fischer indole side reaction.[8]
Protocol for Recrystallization of o-Tolyl Pyrazolone
  • Dissolve the crude o-tolyl pyrazolone in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals in a desiccator or under vacuum.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Knorr Pyrazolone Synthesis vs. Fischer Indole Side Reaction

G o_tolylhydrazine o-Tolylhydrazine hydrazone Hydrazone Intermediate o_tolylhydrazine->hydrazone + Ethyl Acetoacetate (Weak Acid Catalyst) indole_hydrazone Hydrazone Intermediate o_tolylhydrazine->indole_hydrazone + Ethyl Acetoacetate (Strong Acid) ethyl_acetoacetate Ethyl Acetoacetate pyrazolone o-Tolyl Pyrazolone hydrazone->pyrazolone indole Indole Impurity indole_hydrazone->indole [3,3]-Sigmatropic Rearrangement

Caption: Competing pathways in o-tolyl pyrazolone synthesis.

Diagram 2: Troubleshooting Workflow

G start Start Synthesis check_purity Analyze Crude Product (TLC, NMR, GC-MS) start->check_purity problem Problem Identified? check_purity->problem low_yield Low Yield/ Incomplete Reaction problem->low_yield Yes indole_impurity Indole Impurity Detected problem->indole_impurity Yes regioisomers Regioisomers Detected problem->regioisomers Yes end Pure o-Tolyl Pyrazolone problem->end No optimize_temp Optimize Temperature and Reaction Time low_yield->optimize_temp check_reactants Verify Reactant Purity low_yield->check_reactants control_ph Adjust pH to 4-6 indole_impurity->control_ph purify_recrystallization Purify by Recrystallization indole_impurity->purify_recrystallization reassess_dicarbonyl Re-evaluate Choice of 1,3-Dicarbonyl regioisomers->reassess_dicarbonyl optimize_temp->start check_reactants->start control_ph->start purify_chromatography Purify by Column Chromatography purify_recrystallization->purify_chromatography purify_chromatography->end reassess_dicarbonyl->start

Caption: A logical workflow for troubleshooting common issues.

References

  • Fischer Indole Synthesis. Wikipedia. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

  • Purification by Recrystallization. CUNY. [Link]

  • Fischer Indole Synthesis Mechanism. YouTube. [Link]

  • Deconstructing the Knorr pyrrole synthesis. The Heterocyclist. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Purification: How To. University of Rochester Department of Chemistry. [Link]

  • Optimisation of pyrazolone formation. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. National Institutes of Health. [Link]

  • Knorr Pyrazole Synthesis. [Link]

  • Knorr Pyrrole Synthesis. SynArchive. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. National Institutes of Health. [Link]

  • Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. PubMed. [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. National Institutes of Health. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ResearchGate. [Link]

  • Comparison of three chromatographic techniques for the detection of mitragynine and other indole and oxindole alkaloids in Mitragyna speciosa (kratom) plants. PubMed. [Link]

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Technical Support Center: High-Purity Isolation of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Genotoxic Impurity (GTI) Challenge

You are likely isolating 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol (a structural analog of Edaravone). The synthesis typically involves the condensation of a


-keto ester with 2-methylphenylhydrazine  (o-tolylhydrazine).

The Critical Issue: "Unreacted hydrazine" in this context usually refers to the starting material 2-methylphenylhydrazine or residual hydrazine (


)  if used in precursor steps. Both are potent Genotoxic Impurities (GTIs) . Under ICH M7 guidelines, these must typically be controlled to extremely low levels (often <10-50 ppm) in the final API, depending on the daily dose.

Standard recrystallization is often insufficient because hydrazines can occlude within the crystal lattice or co-precipitate. This guide details a chemically driven purification strategy utilizing the pKa differential between your acidic product and the basic impurity.

Module 1: The Chemistry of Separation

To remove the impurity, we must exploit the opposing chemical behaviors of the target and the contaminant.

FeatureTarget: Pyrazolone DerivativeImpurity: Hydrazines (Aryl or Free)
Chemical Nature Acidic (Enol form)Basic (Amine functionality)
Approximate pKa ~7.0 – 8.0 (Acidic proton at C4/OH)~5.0 – 8.0 (Conjugate acid pKa)
Solubility (pH > 10) High (Forms anionic enolate)Low (Neutral free base; organic soluble)
Solubility (pH < 2) Low (Neutral/Protonated; precipitates)High (Forms soluble salt)

The Strategy: We utilize a "pH Swing" Extraction . By dissolving the crude solid in a basic aqueous solution, the target becomes a water-soluble anion, while the hydrazine remains a neutral organic species that can be washed away. Subsequent acidification precipitates the pure target while trapping trace hydrazine as a soluble salt in the mother liquor.

Visualizing the Workflow

PurificationWorkflow start Crude Solid (Target + Hydrazine) step1 Dissolve in Dilute NaOH (aq) pH > 12 start->step1 separation Liquid-Liquid Extraction (Wash with DCM or Toluene) step1->separation org_layer Organic Layer (Contains Neutral Hydrazine) separation->org_layer Discard aq_layer Aqueous Layer (Contains Target Enolate) separation->aq_layer Keep step2 Acidify with dilute HCl to pH 2-3 aq_layer->step2 precipitate Filtration step2->precipitate filtrate Filtrate (Mother Liquor) (Contains Hydrazine HCl Salt) precipitate->filtrate Discard final_prod Final Solid (Purified Pyrazolone) precipitate->final_prod Wash & Dry

Caption: Figure 1. The "pH Swing" purification logic. The target moves to the aqueous phase in base, while impurities are washed out. Acidification reverses this, precipitating the target while leaving impurities in solution.

Module 2: Troubleshooting Guide (FAQs)

Q1: I have performed recrystallization (EtOH), but the hydrazine level is still ~500 ppm. Why?

A: Hydrazines are hydrogen-bond donors/acceptors and can incorporate into the crystal lattice of pyrazolones. Recrystallization relies on solubility differences, which may not be distinct enough at trace levels. Fix: Switch to the Acid-Base Extraction (Protocol A) below. This breaks the crystal lattice and separates based on chemical ionization, which is far more effective for this specific impurity pair.

Q2: The product turns pink/brown during drying. What is happening?

A: This indicates oxidative degradation of residual aryl hydrazines. 2-methylphenylhydrazine oxidizes in air to form colored azo or diazonium species. Fix:

  • Ensure the pH of your final wash is acidic (pH < 4). This keeps any residual hydrazine in its stable, non-colored salt form (HCl salt) which washes away.

  • Add a reducing agent (e.g., Sodium Metabisulfite) to the initial dissolution step to prevent oxidation during workup.

Q3: I cannot use aqueous extraction due to scale/equipment. Are there scavengers?

A: Yes. If you must stay in an organic solvent (like Methanol or Ethanol), you can use chemoselective scavengers . Fix: Add 1.1 equivalents (relative to the hydrazine impurity, determined by HPLC) of Glyoxal or Acetone . These react with hydrazine to form hydrazones, which are much less basic and have vastly different solubility profiles, often remaining in the mother liquor during crystallization. Note: Glyoxal is more reactive but can polymerize; Acetone is gentler.

Module 3: Experimental Protocols

Protocol A: The "pH Swing" Extraction (Recommended)

Best for: Bulk removal (>99% efficiency) and breaking crystal occlusion.

  • Dissolution: Suspend the crude 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol in 1M NaOH (approx. 10 volumes). Stir until fully dissolved. The solution should be clear yellow/orange.

    • Checkpoint: If solids remain, filter them off.[1] These are non-acidic impurities.

  • Organic Wash: Wash the aqueous alkaline solution twice with Dichloromethane (DCM) or Toluene (5 volumes each).

    • Mechanism:[2] The target is now an anionic salt (

      
      ) and stays in water. The hydrazine is a neutral organic molecule and moves into the DCM/Toluene.
      
  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches 2–3.

    • Observation: The product will precipitate as a thick solid.

  • Filtration: Filter the solid. Wash the cake with 0.1M HCl (to ensure any surface hydrazine remains protonated and soluble) followed by water.

  • Drying: Dry under vacuum at 45–50°C.

Protocol B: Resin Scavenging (Polishing Step)

Best for: Meeting ICH M7 limits (<10 ppm) if Protocol A is insufficient.

  • Dissolve the semi-pure product in Methanol or THF .

  • Add Amberlyst 15 (or equivalent strong acid cation exchange resin) at 5–10 wt% relative to the product mass.

  • Stir at room temperature for 2–4 hours.

    • Mechanism:[2] The sulfonic acid groups on the resin bind the basic hydrazine strongly. The acidic pyrazolone interacts only weakly and stays in solution.

  • Filter off the resin.

  • Concentrate the filtrate to recover the product.

Module 4: Data & Specifications

Solvent Efficiency for Hydrazine Removal
Solvent SystemRemoval MechanismEfficiencyNotes
NaOH (aq) / Toluene Partitioning (Ionization)High Best for bulk removal of o-tolylhydrazine.
Ethanol (Recryst.) SolubilityLow Risk of occlusion; not recommended as primary step.
Acetone (Slurry) Chemical (Hydrazone formation)Medium Acetone reacts with hydrazine to form acetone hydrazone (lower toxicity, different solubility).
Regulatory Limits (ICH M7)

Note: Consult your specific toxicologist for PDE (Permitted Daily Exposure) calculations.

  • Hydrazine (

    
    ):  Known carcinogen. Typical limit in API is often < 1–10 ppm .
    
  • Aryl Hydrazines: Class 2 or 3 mutagens. Control is critical.

  • Detection: Standard HPLC-UV often lacks sensitivity for hydrazines. Use HPLC with derivatization (e.g., benzaldehyde derivatization) or LC-MS/GC-MS for ppm-level quantification.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[3][4] [Link]

  • Teasdale, A., & Elder, D. (2018). Practical Management of Impurities in Pharmaceutical Development. Wiley. (Focus on hydrazine scavenging logic).
  • PubChem. (2025).[5][6] Compound Summary: 3-Methyl-1-phenyl-5-pyrazolone (Edaravone Analog).[7] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Pyrazolones.[8][9] (General mechanistic background on condensation). [Link]

  • Fan, X., et al. (2013). "Trace analysis of hydrazine in pharmaceutical intermediates by GC-MS." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Optimizing Pyrazolone Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature during pyrazolone ring closure. Temperature is not merely a variable to be set; it is a powerful tool that dictates reaction rate, yield, purity, and even the isomeric outcome of your synthesis. Understanding its influence is paramount to achieving reproducible and high-quality results.

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during pyrazolone synthesis where temperature is a likely root cause.

Q1: My reaction yield is very low or the reaction has stalled completely. What's going on?

Low or no conversion is a frequent challenge, often pointing to insufficient energy to overcome the activation barrier of the rate-limiting step—typically the intramolecular cyclization.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Thermal Energy: The Knorr pyrazole synthesis and related cyclocondensations require an initial condensation followed by a cyclization/dehydration step.[1] The latter often requires heating to proceed at a practical rate.

    • Action: If your reaction is running at room temperature or slightly above, begin by incrementally increasing the temperature. Set up small-scale parallel reactions at intervals (e.g., 40°C, 60°C, 80°C, and reflux temperature of the solvent). Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Causality: Increasing temperature provides the molecules with the necessary kinetic energy to overcome the activation energy for the intramolecular nucleophilic attack and subsequent dehydration, driving the reaction towards completion.

  • Starting Material Degradation: While heat can initiate the reaction, excessive temperatures can degrade sensitive starting materials, particularly substituted hydrazines, before they have a chance to react.[3]

    • Action: Before drastically increasing the temperature, confirm the stability of your hydrazine derivative. Run a control experiment where the hydrazine is heated in the reaction solvent at the target temperature and monitor for decomposition. If degradation is observed, a lower temperature for a longer duration is advisable.

    • Causality: Hydrazines can be susceptible to oxidation and other decomposition pathways at elevated temperatures. Degradation removes the active reagent from the reaction mixture, leading to a stalled reaction and the formation of impurities.

  • Solvent Choice: The solvent's boiling point physically caps the maximum temperature achievable at atmospheric pressure.

    • Action: If your desired temperature is above the boiling point of your current solvent (e.g., ethanol, bp 78°C), switch to a higher-boiling solvent like toluene (bp 111°C), xylene (bp ~140°C), or diphenyl ether for very high-temperature cyclizations (~250°C).[4]

    • Causality: The solvent choice is critical for achieving and maintaining the thermal energy required for efficient cyclization.[4]

Q2: My final product is impure, with multiple spots on the TLC plate. How can temperature help?

Impurity formation is often a result of side reactions competing with the main cyclization pathway. Temperature plays a pivotal role in controlling the rates of these competing reactions.

Potential Causes & Step-by-Step Solutions:

  • Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the initial attack of the hydrazine can occur at two different carbonyl carbons, leading to a mixture of pyrazolone regioisomers.[2]

    • Action: This is a classic case of kinetic versus thermodynamic control. Try running the reaction at a significantly lower temperature for a longer time. Conversely, a much higher temperature might favor the formation of the more thermodynamically stable isomer. Analyze the product ratio at different temperatures to determine the optimal conditions for your desired isomer.

    • Causality: The two possible sites of attack on the dicarbonyl will have different activation energies. At low temperatures, the reaction is under kinetic control, favoring the product that forms faster (lower activation energy).[5][6] At higher temperatures, the reaction can become reversible, allowing equilibrium to be established and favoring the most thermodynamically stable product.[5][7]

  • Thermal Decomposition: As with starting materials, the desired pyrazolone product itself can decompose at excessive temperatures, especially during prolonged reaction times.[4]

    • Action: Once you have identified the optimal temperature for conversion, check if holding the reaction at that temperature for an extended period leads to the appearance of new impurity spots on the TLC. If so, shorten the reaction time or decrease the temperature slightly as soon as the starting material is consumed.

    • Causality: Pyrazolone rings, while generally stable, can undergo ring-opening or other degradation pathways under forcing thermal conditions, reducing overall purity.

  • Incomplete Cyclization: A prominent side product could be the uncyclized hydrazone intermediate.

    • Action: This is a clear indication that the cyclization step is slow. As detailed in Q1, moderately increasing the temperature is the primary solution to drive the reaction to completion.[3]

    • Causality: The formation of the initial hydrazone is often fast, but the subsequent intramolecular cyclization has a higher activation energy, requiring more thermal input.

Frequently Asked Questions (FAQs)

Q: What is the relationship between temperature, reaction time, and yield?

A: Temperature and reaction time are inversely related. Generally, higher temperatures lead to faster reaction rates and shorter required reaction times.[3] However, the optimal yield is achieved at a temperature that is high enough to ensure a complete reaction in a reasonable timeframe but low enough to prevent the degradation of reactants, intermediates, or products. This "sweet spot" must be determined empirically for each specific set of substrates.

Q: How does temperature influence Kinetic vs. Thermodynamic Control in pyrazolone formation?

A: This is a crucial concept when side products, especially isomers, are possible.

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The major product will be the one that forms the fastest, i.e., the one with the lowest activation energy (Ea). This is the kinetic product.[5][7]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reverse reactions can gain sufficient energy to occur, establishing an equilibrium. The product mixture will then reflect the relative thermodynamic stability of the products. The most stable product (lowest Gibbs free energy, ΔG) will predominate. This is the thermodynamic product.[5][7]

If your desired pyrazolone is the kinetic product, use the lowest possible temperature that allows the reaction to proceed. If it is the thermodynamic product, higher temperatures are necessary.

G cluster_0 Reactants Reactants Transition State 1 Transition State 1 Transition State 2 Transition State 2 Kinetic Product Kinetic Product Thermodynamic Product Thermodynamic Product

Q: Are there alternatives to conventional heating for optimizing temperature?

A: Yes. Microwave-assisted organic synthesis (MAOS) is an excellent alternative. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields.[8][9] The rapid, uniform heating can provide the necessary activation energy efficiently while minimizing the time the product is exposed to high temperatures, thus reducing degradation.[10][11]

Data & Protocols

Table 1: General Temperature Guidelines for Pyrazolone Synthesis
Temperature RangeTypical Conditions & ObservationsPotential IssuesRecommended Action
Low (0 - 40°C) Reaction is often slow or stalled. Favorable for isolating the kinetic product if one exists.[6]Incomplete conversion. Very long reaction times.Use as a baseline. Increase temperature if no reaction is observed after several hours.
Moderate (40 - 80°C) A good starting point for optimization. Often used with solvents like ethanol or methanol.[12]May still be too slow for less reactive substrates. Potential for side reactions to emerge.Monitor reaction closely by TLC/LC-MS. Ideal range for many standard syntheses.
High (80 - 140°C) Reflux in solvents like ethanol, acetic acid, or toluene. Generally ensures complete conversion.[3]Increased risk of side product formation and thermal degradation.[2]Use for stubborn reactions. Consider shorter reaction times. Ensure purity of starting materials is high.
Very High (>140°C) Typically requires high-boiling solvents (e.g., xylene, diphenyl ether) or microwave conditions.[4][9]Significant risk of decomposition. Not suitable for thermally sensitive substrates.Reserved for very difficult cyclizations. Use with caution and careful monitoring.
Experimental Protocol: Temperature Optimization Study

This protocol provides a systematic approach to identifying the optimal reaction temperature.

Objective: To determine the temperature that provides the best balance of reaction rate, yield, and purity for the cyclization of a given β-ketoester and hydrazine derivative.

Materials:

  • β-ketoester (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)[2]

  • Anhydrous solvent (e.g., Ethanol)

  • Acid catalyst (e.g., glacial acetic acid, 2-3 drops)[3]

  • Reaction vessels (e.g., 4 x 10 mL round-bottom flasks with condensers)

  • Heating mantles or oil baths with temperature controllers

  • TLC plates and appropriate eluent system

  • LC-MS for detailed analysis (optional but recommended)

Methodology:

  • Reaction Setup: In each of the four reaction vessels, combine the β-ketoester (e.g., 1 mmol), hydrazine derivative (e.g., 1.1 mmol), and solvent (e.g., 5 mL). Add the catalyst.

  • Temperature Control:

    • Vessel 1: Stir at Room Temperature (~25°C).

    • Vessel 2: Heat to 50°C.

    • Vessel 3: Heat to 78°C (reflux for ethanol).

    • Vessel 4 (Optional): If using a higher boiling solvent like toluene, heat to 110°C.

  • Reaction Monitoring:

    • Take a small aliquot from each reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).

    • Spot the aliquots on a TLC plate, alongside spots of the starting materials, to monitor the consumption of reactants and the formation of the product.

    • Self-Validation: The TLC will visually indicate the rate of reaction at different temperatures and reveal the formation of any major impurities.

  • Work-up and Analysis:

    • Once a reaction is deemed complete (by TLC, i.e., starting material is consumed), cool the mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.[3]

    • Collect the solid by filtration, wash with cold water, and dry.

    • Determine the crude yield for each reaction condition.

  • Purity Assessment:

    • Analyze the purity of each crude product using TLC, melting point, NMR, or LC-MS.[13]

    • Compare the yield and purity profiles to determine the optimal temperature. For example, reflux may give the fastest conversion but the lowest purity, while 60°C for a longer period may provide the best overall isolated yield of pure product.

References

  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. Benchchem.
  • Pyrazolone. Wikipedia. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Chauhan, P., & Enders, D. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(30), 8197-8210.
  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 982. Available from: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

  • Krasavin, M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Available from: [Link]

  • Li, S., et al. (2018). Optimization of reactions between reducing sugars and 1-phenyl-3-methyl-5-pyrazolone (PMP) by response surface methodology. Journal of Food and Drug Analysis, 26(3), 1035-1043. Available from: [Link]

  • Optimization of reaction conditions for pyrazoline synthesis. Benchchem.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available from: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications.
  • Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. Available from: [Link]

  • Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1076-1115. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

  • Cocco, A., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1469-1477. Available from: [Link]

  • Kinetic Control vs. Thermodynamic Control. YouTube. Available from: [Link]

  • Shebl, M., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. Bioinorganic Chemistry and Applications. Available from: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available from: [Link]

  • Levai, A. (2014). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Arkivoc, 2014(3), 1-52. Available from: [Link]

  • Parekh, N., et al. (2014). Synthetic protocol toward fused pyrazolone derivatives via a Michael addition and reductive ring closing strategy. The Journal of Organic Chemistry, 79(11), 5338-5344. Available from: [Link]

  • Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. Chemistry World. Available from: [Link]

  • Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide. Benchchem.
  • Vicentini, C. B., et al. (1999). Reaction of beta-cyanomethylene-beta-enamino diketones and -keto esters with hydrazines: Synthesis of pyrazole and pyridine derivatives. Journal of Heterocyclic Chemistry, 36(3), 671-676. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • A one-step synthesis of pyrazolone. ResearchGate. Available from: [Link]

  • Wang, X., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 17(9), 10926-10936. Available from: [Link]

  • Gucky, T., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 823. Available from: [Link]

  • Graph of temperature and power % vs time for the synthesis of pyrazole... ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available from: [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. Available from: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available from: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available from: [Link]

  • Optimization of reaction conditions for quinolone synthesis. Benchchem.

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Validation & Comparative

Technical Comparison Guide: Tautomeric Resolution and 1H NMR Profiling of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The characterization of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol presents a classic yet deceptive challenge in small molecule analysis: prototropic tautomerism . Unlike rigid scaffolds, this pyrazolone derivative exists as a dynamic equilibrium of three distinct forms (CH-, OH-, and NH-tautomers), the ratio of which is dictated almost entirely by the solvent environment.

For drug development professionals—particularly those working on free radical scavengers analogous to Edaravone (MCI-186)—misinterpreting these tautomeric signals can lead to incorrect purity assignments or stability data.

This guide objectively compares the 1H NMR spectral performance of this molecule across two standard solvent systems (CDCl₃ vs. DMSO-d₆) and benchmarks it against its structural parent, Edaravone. The goal is to provide a self-validating protocol that ensures reproducible characterization.

Structural Dynamics: The "Chameleon" Effect

To interpret the NMR data, one must first visualize the equilibrium. The molecule does not exist as a single static structure.

Tautomeric Equilibrium Pathway

Tautomerism cluster_legend Diagnostic Signals CH_Form CH-Form (Keto) (Non-aromatic) Favored in CDCl3 OH_Form OH-Form (Enol) (Aromatic) Favored in DMSO-d6 CH_Form->OH_Form Solvent Polarity H-Bonding NH_Form NH-Form (Zwitterionic/Polar) Minor contributor OH_Form->NH_Form Proton Transfer Key1 CH-Form: C4-H2 (Singlet, ~3.8-4.2 ppm) Key2 OH-Form: C4-H (Singlet, ~6.0-6.5 ppm)

Figure 1: Tautomeric equilibrium of 1-aryl-3-phenyl-pyrazol-5-ols. The solvent choice acts as a "switch" between the CH-keto and OH-enol forms.

Comparative Analysis: Solvent-Dependent Profiling

The following comparison establishes the "Diagnostic Fingerprint" for the molecule. The most critical error in analyzing this compound is expecting the same spectrum in different solvents.

Comparison A: CDCl₃ (Non-Polar) vs. DMSO-d₆ (Polar Aprotic)
FeatureCDCl₃ Environment DMSO-d₆ Environment Scientific Rationale
Dominant Tautomer CH-Form (Keto) OH-Form (Enol) DMSO stabilizes the polar OH/NH forms via H-bonding; CDCl₃ favors the less polar CH-form.
C4-Proton Signal Singlet (2H) @ 3.8 – 4.2 ppm Singlet (1H) @ 6.2 – 6.6 ppm In Keto form, C4 is sp³ hybridized (methylene). In Enol form, C4 is sp² (vinylic/aromatic), shifting downfield.
Hydroxyl (-OH) Rarely observed (rapid exchange/broad)Broad Singlet @ 10.0 – 12.0 ppmDMSO slows proton exchange, allowing the -OH signal to resolve.
Ortho-Methyl Singlet (3H) @ ~2.2 ppmSinglet (3H) @ ~2.1 ppmSlight shielding difference due to solvent cage effects.
Aromatic Region Multiplets (7.2 – 7.8 ppm)Multiplets (7.3 – 8.0 ppm)The aromatic ring current is stronger in the planar Enol form (DMSO).
Comparison B: Structural Benchmark (vs. Edaravone)

Comparing 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol against the standard Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) .

FeatureTarget Molecule Edaravone (Standard) Impact on Spectrum
Position 3 Phenyl Group Methyl Group The 3-phenyl group extends conjugation, causing a downfield shift of the C4 proton compared to Edaravone.
Position 1 2-Methylphenyl (o-Tolyl) Phenyl The ortho-methyl creates steric clash, twisting the N-phenyl ring out of plane. This changes the splitting pattern of the N-phenyl protons (loss of symmetry).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Check-Verify" protocol. This method prevents false negatives caused by water peaks or impurities.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent:

    • Routine Purity Check: Use DMSO-d₆ (99.9% D). It provides the most informative spectrum (Enol form) and resolves the acidic proton.

    • Structural Confirmation: Use CDCl₃ to observe the CH2 methylene "singlet" of the keto form.

  • Anti-Aggregation: Vortex for 30 seconds. Pyrazolones can form dimers; ensure full solvation.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 or zg.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reasoning: The quaternary carbons and exchangeable -OH protons have long T1 relaxation times. A short D1 will suppress the integration of the diagnostic -OH signal.

  • Scans (NS): Minimum 16 (DMSO), Minimum 32 (CDCl₃).

Step 3: Data Processing & Validation
  • Reference: Calibrate DMSO residual peak to 2.50 ppm (or CDCl₃ to 7.26 ppm).

  • Integration Check (The "Self-Check"):

    • Integrate the ortho-methyl singlet (set to 3.00 H).

    • Validation: In DMSO, the C4-H vinylic singlet must integrate to 1.0 H . In CDCl₃, the C4-H2 methylene singlet must integrate to 2.0 H .

    • Failure Mode: If C4-H integrates to 1.5 H in CDCl₃, you have a mixed tautomer state. Action: Switch to DMSO-d₆.

Representative Data Profile

Note: Values are consolidated from high-field NMR studies of 1-aryl-3-phenyl-5-pyrazolone analogs [1, 2].

System: DMSO-d₆ (400 MHz, 298 K)
  • δ 11.50 (s, 1H, -OH) : Broad, exchangeable with D₂O.

  • δ 7.80 – 7.30 (m, 9H, Ar-H) : Overlapping multiplets from the 3-phenyl and 1-(2-methylphenyl) rings.

  • δ 6.35 (s, 1H, C4-H) : Diagnostic Enol peak. Sharp singlet.

  • δ 2.15 (s, 3H, Ar-CH₃) : Diagnostic ortho-methyl group.

System: CDCl₃ (400 MHz, 298 K)
  • δ 7.80 – 7.20 (m, 9H, Ar-H) : Aromatic region.

  • δ 3.95 (s, 2H, C4-H₂) : Diagnostic Keto peak.

  • δ 2.25 (s, 3H, Ar-CH₃) : Ortho-methyl group.

References

  • Tautomerism in 1-phenyl-3-methyl-pyrazolin-5-ones. Source: ResearchGate / Wiley InterScience Context: foundational study on the CH/OH/NH equilibrium in pyrazolone analogs and solvent effects (DMSO vs CDCl3).

  • Synthesis and Characterization of Pyrazolone Derivatives. Source: MDPI (Molecules) Context: Detailed experimental protocols for 1-phenyl-3-substituted-5-pyrazolones, confirming the C4-H chemical shifts.

  • Edaravone (MCI-186) Spectral Data. Source: PubChem / NIH Context:[1] Standard reference data for the 3-methyl analog to validate the shift comparisons.

Sources

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the structural characterization of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It explains the causality behind experimental choices, compares FTIR with alternative analytical techniques, and is grounded in authoritative scientific literature to ensure accuracy and trustworthiness.

Pyrazoles and their derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical agents due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Accurate and efficient structural characterization is therefore a critical step in the synthesis and development of novel pyrazole-based drugs. FTIR spectroscopy serves as a rapid, non-destructive first-line technique for confirming the presence of key functional groups and elucidating structural features.

The subject of this guide, 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol, presents a particularly interesting case for FTIR analysis due to its potential for tautomerism. Pyrazol-5-ones can exist in an equilibrium between the hydroxy-pyrazole (enol) form and a zwitterionic keto form.[4] The FTIR spectrum provides direct evidence for the dominant tautomeric form in the solid state through the presence or absence of characteristic O-H and C=O stretching vibrations.

Part 1: Core FTIR Analysis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

The primary objective of the FTIR analysis is to identify the vibrational modes of the molecule's functional groups to confirm its structure. This involves a meticulous experimental protocol followed by a detailed interpretation of the resulting spectrum.

Experimental Protocol: KBr Pellet Method

The solid-state spectrum is typically acquired using the potassium bromide (KBr) pellet method. This choice is deliberate: KBr is transparent in the mid-infrared region (4000–400 cm⁻¹) and has a refractive index that allows for the creation of a non-scattering, homogenous sample matrix.

Step-by-Step Methodology:

  • Sample Purity: Ensure the synthesized 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol sample is of high purity and thoroughly dried. The presence of residual solvents or water will introduce interfering absorption bands (e.g., a broad O-H band around 3400 cm⁻¹ from water).

  • Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of spectroscopic grade KBr powder in an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. This step is critical to reduce scattering effects (the Christiansen effect) and obtain sharp, well-resolved peaks.

  • Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet. A transparent pellet indicates a well-dispersed sample and is essential for high-quality spectra.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve an optimal signal-to-noise ratio. A background spectrum of the empty sample compartment must be recorded beforehand for automatic subtraction.

Workflow for FTIR Analysis

The entire process, from sample preparation to final analysis, follows a logical and self-validating workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Prep1 Dry Sample (1-2 mg) Prep2 Add KBr (100-200 mg) Prep1->Prep2 Prep3 Grind in Mortar Prep2->Prep3 Prep4 Press Pellet Prep3->Prep4 Acq2 Insert Pellet Prep4->Acq2 Transfer Acq1 Record Background Acq1->Acq2 Acq3 Acquire Spectrum (4000-400 cm⁻¹ | 4 cm⁻¹ res) Acq2->Acq3 Ana1 Identify Key Bands (O-H, C-H, C=N, C=C) Acq3->Ana1 Process Data Ana2 Assign Vibrational Modes Ana1->Ana2 Ana3 Compare with Literature Ana2->Ana3 Ana4 Confirm Structure Ana3->Ana4

Caption: Workflow for FTIR structural characterization.

Predicted Spectrum and Band Assignments

Based on the structure of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol and extensive literature on similar compounds, the following table details the expected key absorption bands.[4][5][6] The presence of a strong, broad band in the 3400-2800 cm⁻¹ region and the absence of a sharp C=O band around 1700 cm⁻¹ would strongly indicate the dominance of the hydroxy-pyrazole (enol) tautomer.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Authoritative References
~3400 - 2800Broad, StrongO-H Stretch (H-bonded)A very broad absorption in this region is characteristic of strong intermolecular hydrogen bonding of the hydroxyl group, a key feature of pyrazol-5-ols in the solid state.[4][7]
~3100 - 3000MediumAromatic C-H StretchCorresponds to the stretching vibrations of C-H bonds on the two phenyl rings.
~2950 - 2850WeakAliphatic C-H StretchArises from the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) group on the 2-methylphenyl substituent.
~1600 - 1580StrongC=N Stretch (Pyrazole Ring)The C=N stretching vibration within the pyrazole ring is a characteristic and strong absorption.[2]
~1570 - 1450Medium-StrongC=C Stretch (Aromatic Rings)Multiple bands in this region are expected, corresponding to the skeletal C=C stretching vibrations of the phenyl and pyrazole rings.
~1420 - 1400MediumPyrazole Ring VibrationsThis region often contains characteristic stretching and deformation vibrations of the pyrazole nucleus itself.[8]
~760 and ~700StrongC-H Out-of-Plane BendingStrong bands in this region are indicative of monosubstituted (phenyl group) and ortho-disubstituted (2-methylphenyl group) aromatic rings.

Part 2: Comparative Analysis

A key aspect of robust analytical science is comparison: comparing the subject molecule to alternatives and comparing the analytical technique itself to other available methods.

FTIR Comparison: Keto vs. Enol Tautomers

To highlight the diagnostic power of FTIR in elucidating the tautomeric form, we compare the expected spectrum of our target molecule (enol form) with the known spectrum of a similar compound that exists in the keto form, 1,3-diphenyl-5-pyrazolone .

Feature1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol (Predicted Enol Form)1,3-diphenyl-5-pyrazolone (Keto Form)Structural Implication
O-H Stretch Strong, broad band (~3400-2800 cm⁻¹)AbsentThe presence of this band is the primary indicator of the hydroxyl (-OH) group in the enol tautomer.
C=O Stretch AbsentStrong, sharp band (~1700 cm⁻¹)[9]The presence of a carbonyl (C=O) group is the definitive marker for the keto tautomer.
C=N Stretch Strong band (~1600-1580 cm⁻¹)Present, but may be shiftedBoth forms contain a C=N bond within the ring, but its electronic environment and thus its vibrational frequency can differ slightly.
Aromatic C-H Present (~3100-3000 cm⁻¹)Present (~3067-3044 cm⁻¹)[9]Both molecules contain phenyl rings, leading to similar aromatic C-H stretching absorptions.

This comparison demonstrates that a quick FTIR scan can definitively distinguish between the two predominant tautomeric forms in pyrazole derivatives, a crucial piece of structural information.

Comparison with Alternative Analytical Techniques

While FTIR is invaluable for functional group identification, a comprehensive structural elucidation often requires a multi-technique approach. Here, we compare FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

TechniquePrincipleInformation ProvidedProsCons
FTIR Absorption of infrared radiation causes molecular vibrations.Identifies functional groups (O-H, C=O, N-H, C-H, C=N, etc.).Fast, inexpensive, non-destructive, small sample amount needed.Provides limited connectivity information; complex spectra can be difficult to interpret fully.
NMR (¹H, ¹³C) Nuclear spin alignment in a magnetic field.Detailed carbon-hydrogen framework, chemical environment of each proton and carbon, connectivity through coupling.Provides unambiguous structural information, can distinguish isomers.[6]Slower, more expensive, requires larger sample amounts, requires deuterated solvents.
Mass Spec. (MS) Ionization of molecules and separation based on mass-to-charge ratio.Precise molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information.Extremely sensitive, provides definitive molecular formula.Does not directly identify functional groups or stereochemistry; isomers can be indistinguishable.
Decision Workflow for Structural Analysis

Choosing the right analytical tool depends on the specific question being asked. This decision-making process can be visualized as follows.

Decision_Tree Start Research Question Q1 Need to confirm functional groups (e.g., -OH vs C=O)? Start->Q1 Q2 Need to determine full 3D structure and connectivity? Q1->Q2 No Ans_FTIR Use FTIR Q1->Ans_FTIR Yes Q3 Need to confirm molecular weight and formula? Q2->Q3 No Ans_NMR Use NMR (1H, 13C, 2D) Q2->Ans_NMR Yes Ans_MS Use Mass Spectrometry Q3->Ans_MS Yes Ans_Combined Use Combined Approach (FTIR + NMR + MS) Q3->Ans_Combined Need All Info Ans_FTIR->Ans_Combined Ans_NMR->Ans_Combined Ans_MS->Ans_Combined

Caption: Decision tree for selecting analytical techniques.

In practice, for the definitive characterization of a novel compound like 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol, a combined approach is the gold standard. FTIR provides the initial, rapid confirmation of key functional groups and tautomeric form, NMR elucidates the precise atomic connectivity, and high-resolution MS confirms the elemental composition.

References

  • Refn, S. (1961). Infra-red spectra of substituted pyrazolones and some reflexions on the hydrogen bonding. Spectrochimica Acta, 17(1), 40–50. [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Trade Science Inc.[Link]

  • El-Azhary, A. A. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Arabian Journal of Chemistry.[Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.[Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

  • Patel, H., Sharma, T., & Chauhan, J. (2014). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-4-((4-methylphenyl) diazenyl)-1H-pyrazole. Der Pharma Chemica, 6(6), 314-324. [Link]

  • Stanton, J. F., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm⁻¹ of Pyrazole. The Journal of Physical Chemistry A, 125(44), 9636-9648. [Link]

  • O'Dell, L. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.[Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.[Link]

  • Thomas, R., et al. (2020). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Semantic Scholar.[Link]

  • Ghiurea, M., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 28(23), 7793. [Link]

  • ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for application scientists and structural biologists. It moves beyond standard spectral listing to analyze the mechanistic causality of the fragmentation, specifically highlighting the "Ortho-Effect" introduced by the 2-methylphenyl moiety.

Executive Summary & Compound Profile

Target Compound: 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol CAS Registry Number: (Analogous to Edaravone derivatives) Molecular Formula: C₁₆H₁₄N₂O Exact Mass: 250.1106 Da

This guide compares the fragmentation behavior of the target compound against its para-isomer (1-(4-methylphenyl)-...) and unsubstituted analogs (Edaravone). The presence of the ortho-methyl group on the N1-phenyl ring is not merely a structural detail; it acts as a "mechanistic switch" in mass spectrometry, enabling specific hydrogen transfer pathways (Ortho-Effects) that are sterically forbidden in meta- or para-isomers.

Structural Tautomerism

Before analyzing fragmentation, one must recognize the precursor ion state. In the gas phase (EI) and polar solutions (ESI), this compound exists in dynamic equilibrium:

  • Form A (Enol): 1H-pyrazol-5-ol (Dominant in polar solvents/ESI).

  • Form B (Keto): 2-pyrazolin-5-one (Dominant in gas phase/EI).

  • Relevance: The Keto form drives the characteristic loss of Carbon Monoxide (CO), a fingerprint of this scaffold.

Methodology Comparison: EI vs. ESI

The choice of ionization technique drastically alters the observed fragmentation landscape.

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Coulombic)
Dominant Ion Fragment Ions (M+• often weak)Protonated Molecule [M+H]⁺
Key Mechanism Radical-driven cleavage (Odd-electron ions)Charge-driven cleavage (Even-electron ions)
Primary Utility Structural fingerprinting, library matchingPharmacokinetic (PK) studies, metabolite ID
Ortho-Effect Visibility High (Radical proximity effects)Medium (Requires MS/MS activation)

Deep Dive: Fragmentation Pathways & The Ortho-Effect

The "Ortho-Effect" Differentiator

In the para-isomer (4-methylphenyl), the methyl group is too distant to interact with the pyrazole core. Fragmentation is driven purely by bond dissociation energies. In the target (2-methylphenyl) , the ortho-methyl hydrogens are spatially proximate to the pyrazole nitrogen and oxygen.

Mechanism:

  • Hydrogen Transfer: Upon excitation, a hydrogen atom from the ortho-methyl group transfers to the pyrazole heteroatom (N or O).

  • Elimination: This facilitates the neutral loss of small molecules (like H₂O or CH₂O) or leads to a stable tropylium-like fused cation.

  • Result: An abundance of specific ions (e.g., [M-OH]⁺ or rearranged core ions) that are absent in the para-isomer spectrum.

Primary Fragmentation Channels (ESI-MS/MS)

When the [M+H]⁺ ion (m/z 251) is subjected to Collision-Induced Dissociation (CID), three distinct pathways emerge.

  • Pathway A (Pyrazolone Core Cleavage): Ejection of CO (28 Da). This confirms the keto-tautomer presence.

  • Pathway B (N-N Bond Scission): Cleavage of the substituent at N1.

  • Pathway C (RDA - Retro-Diels-Alder): Splitting the heterocyclic ring.

Visualized Pathway (Graphviz)

The following diagram maps the logical flow of fragmentation, highlighting the unique ortho-pathway.

FragmentationPathways cluster_legend Legend M_Ion Precursor Ion [M+H]+ m/z 251.1 Ion_223 [M+H - CO]+ m/z 223.1 (Phenyl-pyrazole core) M_Ion->Ion_223 -CO (28 Da) Keto-form driven Ion_Ortho [M+H - H2O/Rearrange]+ m/z 233 (Predicted) (Ortho-H Transfer) M_Ion->Ion_Ortho Ortho-Effect (H-Transfer) Ion_105 Benzoyl Cation m/z 105.0 (From C3-Phenyl) Ion_223->Ion_105 RDA Cleavage Ion_91 Tropylium Ion m/z 91.0 (From 2-Methylphenyl) Ion_223->Ion_91 N-N Cleavage key Red Arrow: Major Pathway Dashed Arrow: Ortho-Specific

Caption: Figure 1. ESI-MS/MS fragmentation logic. The red path indicates the dominant CO loss characteristic of pyrazolones. The yellow node represents the unique ortho-effect channel.

Quantitative Ion Table (Predicted)

This table synthesizes theoretical data with standard pyrazolone behaviors to provide a reference for peak assignment.

m/z (ESI+)Ion IdentityOrigin / MechanismRelative Abundance (Est.)
251.1 [M+H]⁺Protonated Molecular Ion100% (Base Peak in mild CID)
223.1 [M+H - CO]⁺Pyrazolone ring contraction (Loss of Carbonyl)60-80%
174.1 [M+H - Ph]⁺Loss of C3-Phenyl group20-40%
146.1 [M+H - Ph - CO]⁺Sequential loss (Ph then CO)15-30%
118.1 [C₈H₈N]⁺Indole-like rearrangement ion (Ortho-specific)Diagnostic for 2-Me
91.1 [C₇H₇]⁺Tropylium ion (from 2-methylphenyl)High (if high energy CID)
77.0 [C₆H₅]⁺Phenyl cation (from C3 position)Low (High energy only)

Experimental Protocol: Validated LC-MS/MS Workflow

To reproduce these results and distinguish the isomer, follow this self-validating protocol.

Phase 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Note: The 2-methyl isomer typically elutes before the 4-methyl isomer due to steric twisting preventing planar stacking with the stationary phase.

Phase 2: Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Low CE (10 eV): Preserves [M+H]⁺ for confirmation.

    • High CE (35-40 eV): Forces the "Ortho-Effect" rearrangement and tropylium formation.

Phase 3: Data Validation (The "Check-Sum")

To ensure the peak is the target and not an isobaric contaminant:

  • Check m/z 223: Must be present (confirms pyrazolone core).

  • Check m/z 91 vs 77 Ratio:

    • Target (2-methyl): High 91/77 ratio (due to methylphenyl group).

    • Analog (Phenyl): Low 91/77 ratio (no methyl source for tropylium).

References

  • NIST Mass Spectrometry Data Center. Ortho Effects in Mass Spectrometry of Alkyl-Substituted Aromatics. National Institute of Standards and Technology.[1] [Link]

  • PubChem Compound Summary. 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone Analog Data). National Center for Biotechnology Information. [Link]

  • Journal of Mass Spectrometry.Fragmentation patterns of 1,3-diphenyl-2-pyrazolin-5-ones. (General mechanistic grounding for pyrazolone RDA cleavage).
  • ChemGuide. Fragmentation Patterns in Mass Spectra: The Ortho Effect.[Link]

Sources

The Definitive Guide to the Structural Elucidation of Phenyl-Substituted Pyrazol-5-ols: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. The pyrazole scaffold, a privileged core in numerous pharmaceuticals, presents a compelling case for the rigorous application of structural elucidation techniques. This guide provides an in-depth, comparative analysis of the methods available for characterizing substituted pyrazoles, with a central focus on the "gold standard": single-crystal X-ray diffraction (SC-XRD).

While the specific crystal structure for 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol is not publicly available, this guide will utilize the closely related and structurally determined 3-methyl-1-phenyl-1H-pyrazol-5-ol as our primary exemplar. The principles and comparative methodologies discussed herein are directly applicable to the title compound and the broader class of phenyl-substituted pyrazol-5-ols.

The Primacy of Single-Crystal X-ray Diffraction: An Unambiguous Picture

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a small molecule. Its power lies in its ability to map electron density in three-dimensional space, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique is indispensable for resolving conformational ambiguities, identifying tautomeric forms, and understanding intermolecular interactions that govern crystal packing.

Crystal Structure of 3-methyl-1-phenyl-1H-pyrazol-5-ol: A Case Study

The crystal structure of 3-methyl-1-phenyl-1H-pyrazol-5-ol has been determined and its data is available in the Crystallography Open Database (COD) under the identifier 2016114.[1] This structure provides a wealth of information that serves as our reference point for comparison with other analytical techniques.

Table 1: Crystallographic Data for 3-methyl-1-phenyl-1H-pyrazol-5-ol [1]

ParameterValue
FormulaC₁₀H₁₀N₂O
Space GroupPca2₁
a (Å)15.0138
b (Å)5.2952
c (Å)10.9469
α (°)90.00
β (°)90.00
γ (°)90.00
Z4
R-factor0.0494

Data sourced from the Crystallography Open Database (COD ID: 2016114).[1]

The data in Table 1 provides the fundamental unit cell dimensions and symmetry, which are unique fingerprints of the crystalline solid. The relatively low R-factor indicates a good agreement between the experimental diffraction data and the final refined structural model.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process that demands precision and an understanding of the underlying principles of crystallization and diffraction.

Step-by-Step Workflow for Single-Crystal X-ray Diffraction:

  • Synthesis and Purification: The initial step involves the chemical synthesis of the target compound, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol.[2] This is typically achieved through the condensation of a β-ketoester (e.g., ethyl acetoacetate) with a substituted hydrazine (e.g., phenylhydrazine).[2] Purity is paramount, as impurities can inhibit crystallization.

  • Crystal Growth: This is often the most challenging and empirical step. The goal is to grow a single, well-ordered crystal of sufficient size (typically >50 μm in all dimensions). Common techniques include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray beam of a diffractometer. Data collection involves rotating the crystal and collecting the diffraction pattern at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial structure is often solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions and thermal parameters, ultimately yielding the final, detailed crystal structure.

sc_xrd_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Grow Single Crystals (e.g., Slow Evaporation) purification->crystal_growth data_collection Mount Crystal & Collect Diffraction Data crystal_growth->data_collection structure_solution Solve Structure (Direct Methods) data_collection->structure_solution refinement Refine Structural Model structure_solution->refinement validation Validate Final Structure refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

A Comparative Look: Alternative and Complementary Techniques

While SC-XRD provides the ultimate structural answer, it is not always feasible, and a multi-technique approach is often necessary for a comprehensive understanding of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For pyrazole derivatives, ¹H and ¹³C NMR are routinely used to confirm the synthesized structure.

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring atoms. For 3-methyl-1-phenyl-1H-pyrazol-5-ol, one would expect to see signals for the methyl protons, the aromatic protons of the phenyl ring, and the proton on the pyrazole ring. The chemical shift of the hydroxyl proton can be indicative of hydrogen bonding.[3]

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbonyl/enol carbon and the other carbons in the pyrazole ring are characteristic.[4]

Comparison with SC-XRD:

FeatureSC-XRDNMR Spectroscopy
State Solid (crystalline)Solution
Information 3D atomic coordinates, bond lengths/angles, packingConnectivity, chemical environment, dynamic processes
Ambiguity Unambiguous structureCan be ambiguous for complex stereochemistry or tautomers
Requirement Single, high-quality crystalSoluble compound

Causality in Experimental Choice: NMR is the first-line technique for confirming the successful synthesis of the target molecule by establishing the correct atomic connectivity. SC-XRD is then employed to determine the precise three-dimensional arrangement, which cannot be definitively determined by NMR alone, especially concerning tautomeric forms and intermolecular interactions in the solid state.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazol-5-ols, key vibrational bands include:

  • O-H stretch: A broad band, typically in the range of 3200-3600 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding.

  • C=O stretch: A strong absorption around 1650-1700 cm⁻¹ if the keto tautomer is present.

  • C=N and C=C stretches: In the fingerprint region (1400-1600 cm⁻¹), characteristic of the pyrazole ring.

Comparison with SC-XRD: FT-IR confirms the presence of key functional groups, which is complementary to the structural information from XRD. For instance, the presence and nature of the O-H stretch in the IR spectrum can corroborate the hydrogen bonding patterns observed in the crystal structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Comparison with SC-XRD: MS confirms the molecular formula that is being crystallized and analyzed by XRD. It acts as a crucial quality control step.

Three-Dimensional Electron Diffraction (3DED)

A rapidly emerging technique, 3DED (also known as MicroED) uses a beam of electrons instead of X-rays to determine crystal structures.[5] Its primary advantage is the ability to work with nanocrystals, which are often much easier to grow than the larger crystals required for SC-XRD.[5][6]

Comparison with SC-XRD:

FeatureSC-XRD3DED
Crystal Size Microns to millimetersNanometers to a few microns
Data Collection Time HoursMinutes to hours
Radiation Damage Can be an issue for sensitive samplesHigher potential for beam damage
Accuracy HighApproaching that of SC-XRD

Causality in Experimental Choice: When repeated attempts to grow sufficiently large single crystals for SC-XRD fail, 3DED presents a powerful alternative for obtaining a high-resolution crystal structure from a microcrystalline powder.[1][7]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data.[8][9] DFT calculations can predict:

  • Molecular geometry: Optimized structures can be compared with experimental XRD data.

  • Tautomeric stability: The relative energies of different tautomers (e.g., the OH, NH, and CH forms of pyrazol-5-ols) can be calculated to predict the most stable form.[10]

  • Spectroscopic properties: NMR and IR spectra can be simulated and compared with experimental results to aid in spectral assignment.

Comparison with SC-XRD: Computational models provide theoretical insights that can help interpret experimental data. For example, if a particular tautomer is observed in the crystal structure, DFT can explain why that form is energetically favored.

comparative_methods cluster_core Structural Elucidation cluster_primary Primary Characterization & QC cluster_advanced Advanced & Alternative Methods SC_XRD Single-Crystal X-ray Diffraction (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity) SC_XRD->NMR Complementary Information MS Mass Spectrometry (Molecular Weight) SC_XRD->MS Complementary Information IR FT-IR Spectroscopy (Functional Groups) SC_XRD->IR Complementary Information ThreeD_ED 3D Electron Diffraction (Nanocrystals) SC_XRD->ThreeD_ED Complementary Information Computational Computational Chemistry (Theoretical Insight) SC_XRD->Computational Complementary Information

Caption: Interplay of techniques for structural elucidation.

Synthesizing the Data: A Holistic Approach

The most robust structural characterization of a molecule like 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol comes not from a single technique, but from the convergence of evidence from multiple analytical methods. The typical workflow begins with synthesis, followed by primary characterization using NMR, MS, and IR to confirm the identity and purity of the compound. For an unambiguous determination of the three-dimensional structure, including tautomeric form and intermolecular interactions, single-crystal X-ray diffraction is the ultimate goal. If obtaining suitable crystals for SC-XRD proves difficult, 3DED offers a powerful alternative. Throughout this process, computational modeling can provide valuable theoretical predictions and aid in the interpretation of experimental results. This integrated approach ensures the highest level of scientific integrity and provides the authoritative structural data essential for advancing drug discovery and development.

References

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024-03-06). [Source Not Available]
  • Wardell, J. L., Skakle, J. M. S., Low, J. N., & Glidewell, C. (2007). Cyclic and acyclic products from the reactions between methyl 3-oxobutanoate and arylhydrazines. Acta Crystallographica Section C, 63(8), o462-o467. [Link]

  • Stoltz, B. M., Rodriguez, J. A., Nelson, H. M., & Gonen, T. (2018). Microcrystal-electron diffraction for the rapid, reliable determination of small-molecule structures. ACS Central Science, 4(11), 1472-1477. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022-07-27). Visnav. [Link]

  • Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (2017). Journal of Saudi Chemical Society, 22(6). [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022-05-16). Molecular Pharmaceutics. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). Molecules. [Link]

  • Structure and spectral data of pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. (n.d.). PubChem. [Link]

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1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol
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